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Foundational

Halogenated Indolizine Scaffolds: A Deep Dive into Their History, Synthesis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Indolizine Core and the Transformative Power of Halogenation The indolizine scaffold, a unique b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Indolizine Core and the Transformative Power of Halogenation

The indolizine scaffold, a unique bicyclic aromatic system with a bridgehead nitrogen atom, has long captivated the attention of synthetic and medicinal chemists. As a privileged structure, it forms the core of numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this versatile scaffold dramatically influences its physicochemical and pharmacological properties, opening new avenues for drug discovery and development. Halogenation can enhance metabolic stability, improve membrane permeability, and provide crucial interactions with biological targets, such as halogen bonding, thereby increasing binding affinity and selectivity.[2][3] This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of halogenated indolizine scaffolds, offering in-depth technical protocols and insights into their therapeutic applications.

A Historical Odyssey: The Dawn of Halogenated Indolizines

The journey into halogenated indolizines has been a gradual yet impactful exploration, building upon the foundational synthesis of the parent indolizine ring. While early work in the late 19th and early 20th centuries by chemists like Scholtz and Chichibabin laid the groundwork for indolizine synthesis, the deliberate introduction of halogens came later.[4]

Early investigations into the reactivity of the indolizine nucleus revealed its susceptibility to electrophilic substitution. One of the first forays into halogenation was the iodination of 3-acetylindolizine, which readily yielded the 1,3-diiodo derivative in the presence of alcohol, and the 1-iodo derivative when sodium acetate was used as a base.[5] This demonstrated the feasibility of direct halogenation, although the synthesis of stable bromo derivatives proved to be more challenging in these early studies.[5]

The development of fluorinated indolizine derivatives has a more recent history, with the first asymmetric synthesis of trifluoromethylated indolizidines (the saturated analogues of indolizines) being reported in 2002 by Okano and co-workers through a diastereoselective radical cyclization.[2] This marked a significant step in accessing these valuable fluorinated scaffolds.

The synthesis of chlorinated and brominated indolizines has seen significant advancements with the advent of modern synthetic methodologies. While a clear, singular "discovery" of the first chloro- or bromoindolizine is not prominently documented, their synthesis has evolved from harsh, non-selective methods to more controlled and regioselective approaches.

Architectural Diversity: Crafting Halogenated Indolizine Scaffolds

The synthesis of halogenated indolizines can be broadly categorized into two main strategies: the direct halogenation of a pre-formed indolizine core and the construction of the indolizine ring from halogenated precursors. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the required regioselectivity.

Direct Halogenation of the Indolizine Nucleus

The electron-rich nature of the indolizine ring makes it amenable to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents on the ring.

A common and effective method for the bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS).[6] This reagent, often in the presence of a radical initiator for benzylic brominations, can also be used for the electrophilic bromination of electron-rich heterocycles like indolizine.

Experimental Protocol: Electrophilic Bromination of 2-Phenylindolizine using NBS

This protocol is adapted from general procedures for the bromination of electron-rich aromatic compounds.

Step 1: Synthesis of 2-Phenylindolizine (via Chichibabin Reaction) [4]

  • To a solution of pyridine (1.0 eq) in acetone (10 mL/mmol of pyridine) at room temperature, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in acetone dropwise with stirring.

  • Stir the resulting mixture at room temperature for 12-18 hours.

  • Collect the precipitated N-phenacylpyridinium bromide by vacuum filtration, wash with cold acetone and then diethyl ether, and dry under vacuum.

  • Suspend the N-phenacylpyridinium bromide (1.0 eq) in ethanol (15 mL/mmol).

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenylindolizine.

Step 2: Bromination of 2-Phenylindolizine

  • Dissolve 2-phenylindolizine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the brominated 2-phenylindolizine derivative. The position of bromination will depend on the reaction conditions and the directing effects of the phenyl group.

As mentioned in the historical context, direct iodination of indolizines can be achieved using molecular iodine, often in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.[5]

Experimental Protocol: Iodination of 3-Acetylindolizine [5]

  • Dissolve 3-acetylindolizine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of iodine (I₂) (2.2 eq for di-iodination, 1.1 eq for mono-iodination) in ethanol dropwise to the stirred solution.

  • For mono-iodination at the 1-position, add sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the iodinated indolizine.

Building the Halogenated Scaffold: Cycloaddition and Cyclization Strategies

A powerful and versatile approach to constructing halogenated indolizines involves the use of halogen-containing building blocks in cycloaddition or cyclization reactions. This strategy often provides better control over the regiochemistry of halogen placement.

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes is a cornerstone of indolizine synthesis. By employing halogenated pyridinium salts or halogenated dipolarophiles, a wide array of halogenated indolizines can be accessed.

Experimental Protocol: Synthesis of a Halogenated Indolizine via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a halogenated indolizine using a halogen-substituted phenacyl bromide.

Step 1: Synthesis of N-(4-Bromophenacyl)pyridinium Bromide

  • Dissolve pyridine (1.0 eq) in acetone.

  • Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide) (1.0 eq) in acetone dropwise.

  • Stir the mixture at room temperature for 12-18 hours to allow the pyridinium salt to precipitate.

  • Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

Step 2: Cycloaddition Reaction

  • In a round-bottom flask, dissolve the N-(4-bromophenacyl)pyridinium bromide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.5 eq), to generate the pyridinium ylide in situ.

  • To this mixture, add an electron-deficient alkyne, for example, dimethyl acetylenedicarboxylate (DMAD) (1.1 eq), dropwise at room temperature.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water. If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the halogenated indolizine.

Modern synthetic chemistry has seen the rise of elegant domino or cascade reactions that allow for the construction of complex molecules in a single pot. A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed for the synthesis of functionalized indolizines.[7]

Experimental Protocol: Metal-Free Synthesis of a Brominated Indolizine Derivative [7]

  • In a sealed tube, combine the 2-alkylazaarene (e.g., methyl 2-(pyridin-2-yl)acetate) (1.5 eq), the bromonitroolefin (1.0 eq), and sodium carbonate (Na₂CO₃) (1.5 eq) in tetrahydrofuran (THF) (1.0 mL).

  • Heat the reaction mixture to 80 °C for 24-48 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired halogenated indolizine product.

The Impact of Halogenation on Biological Activity: A Medicinal Chemistry Perspective

The introduction of halogens onto the indolizine scaffold has proven to be a powerful strategy in tuning the biological activity of these compounds. The unique properties of each halogen—size, electronegativity, and ability to form halogen bonds—contribute to their differential effects on potency and selectivity.

Halogenated Indolizines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Halogenated indolizines have emerged as promising kinase inhibitors. The halogen atom can form halogen bonds with backbone carbonyls or other electron-rich residues in the ATP-binding pocket of kinases, leading to enhanced binding affinity. Furthermore, the lipophilicity imparted by halogens can improve cell permeability. A patent for indolizine derivatives as protein kinase inhibitors highlights the importance of this scaffold in this therapeutic area.[8]

Halogenated Indolizines as Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a key target for anticancer drugs. A number of indolizine derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site.[8][9] Halogenation of these indolizine-based tubulin inhibitors can significantly impact their activity. For instance, in a series of cis-indolizine lactones, the cytotoxic activities against MDA-MB-231 breast cancer cells were found to be inversely proportional to the electronegativity of the halogen substituent, suggesting a potential "halogen bonding effect" where the larger, more polarizable bromine atom led to increased antiproliferative activity compared to fluorine.[3]

Docking studies have shown that halogenated indolizine derivatives can bind to the colchicine binding site on β-tubulin. The halogen atom can form crucial interactions, such as halogen bonds with amino acid residues like ALA317 and LYS352, which contributes to the stabilization of the ligand-protein complex and subsequent inhibition of tubulin polymerization.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Structural Elucidation and Characterization

The unambiguous characterization of halogenated indolizine scaffolds is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques and X-ray crystallography is employed for this purpose.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the substitution pattern on the indolizine ring. The chemical shifts of protons and carbons are influenced by the electronic effects of the halogen substituents.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the halogenated indolizines, confirming the incorporation of the halogen atom. The characteristic isotopic patterns of chlorine and bromine are particularly useful for identifying these halogenated compounds.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for confirming the regiochemistry of halogenation and for studying non-covalent interactions like halogen bonding.[9]

Table 1: Representative Halogenated Indolizine Scaffolds and their Properties

Compound IDStructureHalogenSynthetic MethodBiological ActivityReference
1 1,3-Diiodo-3-acetylindolizineIodineDirect IodinationPrecursor for further synthesis[5]
2 Trifluoromethylated IndolizidineFluorineRadical CyclizationBuilding block for bioactive molecules[2]
3 Bromo-substituted IndolizineBromineDomino ReactionPotential anticancer agent[7]
4 7-Chloroindolizine DerivativeChlorineOne-pot SynthesisAntimicrobial properties[13]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic strategies for accessing halogenated indolizine scaffolds.

G cluster_direct Direct Halogenation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_domino Domino Reaction Indolizine Indolizine Halogenated_Indolizine Halogenated_Indolizine Indolizine->Halogenated_Indolizine Electrophilic Halogenation (NBS, I₂) Halogenated_Pyridinium_Ylide Halogenated_Pyridinium_Ylide Halogenated_Indolizine_Cyclo Halogenated_Indolizine_Cyclo Halogenated_Pyridinium_Ylide->Halogenated_Indolizine_Cyclo [3+2] Cycloaddition Alkyne Electron-deficient Alkyne/Alkene Alkyne->Halogenated_Indolizine_Cyclo Pyridylacetate Pyridylacetate Halogenated_Indolizine_Domino Halogenated_Indolizine_Domino Pyridylacetate->Halogenated_Indolizine_Domino Michael/SN2/ Aromatization Bromo_Nitroalkene Bromonitroolefin Bromo_Nitroalkene->Halogenated_Indolizine_Domino

Caption: Synthetic strategies for halogenated indolizines.

G Indolizine Indolizine Scaffold + Halogen (X) Properties Altered Physicochemical Properties - Increased Lipophilicity - Modified pKa - Halogen Bonding Potential Indolizine->Properties Halogenation Bioactivity Enhanced Biological Activity - Improved Metabolic Stability - Increased Binding Affinity - Altered Selectivity Properties->Bioactivity Impacts Applications Therapeutic Applications - Anticancer (Kinase/Tubulin Inhibitors) - Antimicrobial - CNS Agents Bioactivity->Applications Leads to

Caption: Impact of halogenation on indolizine properties.

Conclusion and Future Outlook

The journey of halogenated indolizine scaffolds from their early, often serendipitous, discoveries to their rational design as potent therapeutic agents is a testament to the power of synthetic and medicinal chemistry. The strategic incorporation of halogens has unlocked new biological activities and provided a deeper understanding of the structure-activity relationships within this privileged heterocyclic system.

Future research in this area will likely focus on the development of more efficient, regioselective, and stereoselective halogenation methods. The exploration of novel halogenated indolizine scaffolds as modulators of other important biological targets beyond kinases and tubulin holds immense promise. Furthermore, the use of advanced computational tools will continue to play a crucial role in the design of next-generation halogenated indolizine-based therapeutics with improved efficacy and safety profiles. The rich chemistry and diverse biological potential of halogenated indolizines ensure that they will remain a vibrant and fruitful area of investigation for years to come.

References

  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243.
  • Ghinet, A., Abuhaie, C. M., Gautret, P., Rigo, B., Dubois, J., Farce, A., ... & Bîcu, E. (2015). Studies on indolizines. Evaluation of their biological properties as microtubule-interacting agents and as melanoma targeting compounds. European Journal of Medicinal Chemistry, 89, 115-127.
  • Okano, T., Fumoto, M., & Murai, S. (2002). Diastereoselective Radical Cyclization of N-(2,2,2-Trifluoroethyl)-N-(2-propenyl)-2-oxopropanamide. Organic Letters, 4(10), 1571-1573.
  • New one-pot synthesis method developed for substituted 7-chloroindolizines with antimicrobial properties. (2026, January 10). GeneOnline.
  • Gundersen, L. L., Charnock, C., Negussie, A. H., Rise, F., & Teklu, S. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences, 30(1), 26-35.
  • Correia, J. T. M., List, B., & Coelho, F. (2017). Catalytic Asymmetric Conjugate Addition of Indolizines to α,β-Unsaturated Ketones.
  • Amaral, M. F. Z. J., Baumgartner, A. A., Vessecchi, R., & Clososki, G. C. (2015).
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828.
  • Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. (2020). Bioorganic Chemistry, 103, 104184.
  • Discovery and history of indolizine synthesis methods. (2025). BenchChem.
  • Furdui, B., et al. (2008). Structural investigations of substituted indolizine derivatives by NMR studies. Romanian Journal of Physics, 53(1-2), 369-378.
  • New One-Pot Synthesis Method Developed for Substituted 7-Chloroindolizines with Antimicrobial Properties. (2026). GeneOnline.
  • Iodine-promoted synthesis of 3-arylindolizine-1-carboxylates from 2-(2-nitro-1-arylethyl)malonates and pyridine. (2013). Journal of Chemical Research, 37(9), 527-530.
  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR spectra of indolizines and their σ complexes. Chemistry of Heterocyclic Compounds, 31(9), 1033-1045.
  • From Tyrian purple to kinase modulators: naturally halogenated indirubins and synthetic analogues. (2012). Planta Medica, 78(14), 1439-1448.
  • Iodine-Mediated Domino Cyclization for One-Pot Synthesis of Indolizine-Fused Chromones via Metal-Free sp3 C–H Functionalization. (2022). The Journal of Organic Chemistry, 87(1), 835-845.
  • A new fluorescent indolizine. Synthesis and spectral characterization. (2025).
  • Iodine-Mediated Domino Cyclization for One-Pot Synthesis of Indolizine-Fused Chromones via Metal-Free sp3 C-H Functionaliz
  • Indolizine: a biologically active moiety. (2014). Medicinal Chemistry Research, 23(8), 3593-3606.
  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.).
  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). PMC.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Iodination - Common Conditions. (n.d.). Common Organic Chemistry.
  • de Souza, C. R., Gonçalves, A. C., Amaral, M. F. Z. J., Dos Santos, A. A., & Clososki, G. C. (2017). Recent synthetic developments and reactivity of aromatic indolizines. Targets in Heterocyclic Systems, 20, 365-387.
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). ACS Omega.
  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). Molecules, 27(1), 133.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Synthesis of Indolizine. (n.d.). ChemicalBook.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). Current Medicinal Chemistry, 21(25), 2946-2978.
  • Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. (2024). Chinese Journal of Chemistry.
  • Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionaliz
  • electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube.
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Sources

Exploratory

The Emerging Therapeutic Potential of 6-Iodoindolizine Analogs: A Technical Guide for Drug Discovery

Abstract The indolizine scaffold, a privileged heterocyclic motif and an isomer of indole, has garnered substantial interest in medicinal chemistry due to its diverse and potent biological activities. This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold, a privileged heterocyclic motif and an isomer of indole, has garnered substantial interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the prospective therapeutic applications of a specific, yet underexplored, subclass: 6-iodoindolizine analogs. While direct research on these specific analogs is nascent, this paper will synthesize data from structurally related compounds, including other 6-substituted and halogenated indolizines, to forecast their potential as anticancer, antimicrobial, and anti-inflammatory agents. By examining established synthesis methodologies, mechanisms of action, and structure-activity relationships, this guide aims to provide a foundational resource for researchers and drug development professionals dedicated to pioneering novel therapeutics.

Introduction: The Indolizine Scaffold and the Significance of Halogenation

Indolizine, a fused bicyclic system comprising a pyridine and a pyrrole ring, is a core structure in various natural products and synthetic molecules exhibiting a wide array of pharmacological properties.[1] Its unique electronic and structural features make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a halogen atom, particularly iodine, at the 6-position of the indolizine ring is a strategic synthetic modification. Halogenation can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[2] This guide will delve into the potential biological activities of 6-iodoindolizine analogs, drawing upon the established pharmacology of the broader indolizine class.

Synthesis of 6-Iodoindolizine Analogs: A Strategic Approach

The synthesis of indolizine derivatives has been approached through various classical and modern methodologies, including the Scholtz and Tschichibabin reactions, 1,3-dipolar cycloadditions, and transition metal-catalyzed cyclizations.[1][3] While a universal, high-yield method for the direct iodination of the 6-position of a pre-formed indolizine ring is not extensively documented, the preparation of stable iodo-indolizine derivatives is feasible.[4]

A plausible synthetic strategy involves the use of appropriately substituted pyridine and pyrrole precursors. For instance, a substituted pyridine bearing an iodine atom at the desired position can be utilized as a starting material in a cycloaddition reaction.

Experimental Protocol: A General Approach to 6-Substituted Indolizine Synthesis

The following protocol is a generalized representation of a common synthetic route to indolizine cores, which can be adapted for the synthesis of 6-iodoindolizine analogs by utilizing a 5-iodopyridine derivative.

  • Preparation of the Pyridinium Ylide: A 2-alkyl-5-iodopyridine is reacted with an α-halo carbonyl compound (e.g., phenacyl bromide) in a suitable solvent like acetone or acetonitrile to form the corresponding pyridinium salt.

  • In Situ Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, to generate the pyridinium ylide in situ.

  • Reaction with a Dipolarophile: The ylide undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or an α,β-unsaturated ketone.

  • Aromatization: The resulting cycloadduct undergoes spontaneous or induced aromatization to yield the stable indolizine core.

  • Purification: The final product is purified using standard techniques like column chromatography.

Synthesis_Workflow Start 5-Iodopyridine Derivative + α-Halo Carbonyl Compound Salt Pyridinium Salt Formation Start->Salt Ylide In Situ Ylide Generation (Base) Salt->Ylide Cycloaddition 1,3-Dipolar Cycloaddition with Dipolarophile Ylide->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization End 6-Iodoindolizine Analog Aromatization->End

Figure 1: Generalized workflow for the synthesis of 6-iodoindolizine analogs.

Potential Biological Activities

Anticancer Activity

The anticancer potential of indolizine derivatives is the most extensively studied biological activity.[5] Various analogs have demonstrated significant cytotoxicity against a range of cancer cell lines.

A significant body of research points to DNA topoisomerase I (Top1) as a key target for indolizine-based anticancer agents.[6][7] Top1 is a nuclear enzyme crucial for relaxing DNA supercoils during replication and transcription.[6] Catalytic inhibitors of Top1 prevent the enzyme from cleaving DNA, leading to genomic instability and ultimately apoptosis in rapidly dividing cancer cells.[6]

Studies on 6-substituted indolizinoquinolinediones have shown that modifications at the 6-position can significantly impact their Top1 inhibitory activity and cytotoxicity.[6][7] Specifically, the introduction of side chains with alkylamino termini at the C-6 position has been shown to enhance both Top1 catalytic inhibition and cytotoxic potency against various cancer cell lines, including lung carcinoma (A549) and human leukemia (HL-60).[6] It is hypothesized that a 6-iodo substituent could similarly influence the molecule's interaction with the Top1-DNA complex, potentially enhancing its inhibitory activity.

Topoisomerase_Inhibition Indolizine 6-Iodoindolizine Analog Top1 DNA Topoisomerase I Indolizine->Top1 Inhibits DNA_Replication DNA Replication & Transcription Indolizine->DNA_Replication Disrupts Top1->DNA_Replication Enables Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to (in cancer cells) Anti_Inflammatory_Pathway Indolizine 6-Iodoindolizine Analog COX_LOX COX/LOX Enzymes Indolizine->COX_LOX Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Indolizine->Cytokines Inhibits Production Inflammation Inflammatory Response COX_LOX->Inflammation Promotes Cytokines->Inflammation Promotes

Figure 3: Potential anti-inflammatory mechanisms of 6-iodoindolizine analogs.

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared along with their substrate, arachidonic acid.

  • Incubation with Test Compound: The enzymes are pre-incubated with various concentrations of the 6-iodoindolizine analog.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Future Directions and Conclusion

The exploration of 6-iodoindolizine analogs represents a promising, albeit nascent, frontier in drug discovery. Based on the robust biological activities of the broader indolizine class and the known modulatory effects of iodine substitution, it is reasonable to hypothesize that these compounds will exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the development of efficient and regioselective synthetic routes for these specific analogs. Subsequent in-depth biological evaluation, including high-throughput screening against diverse cancer cell lines, microbial strains, and inflammatory targets, is imperative. Elucidating the precise mechanisms of action and establishing comprehensive structure-activity relationships will be crucial for optimizing the therapeutic potential of this exciting class of molecules. This technical guide serves as a foundational call to action for the scientific community to further investigate the therapeutic promise of 6-iodoindolizine analogs.

References

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  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2014). Toxicology Letters, 224(1), 127-133. [Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. (2024). Food and Chemical Toxicology, 186, 114513. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2010). Journal of Basic and Clinical Pharmacy, 1(3), 135-149. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(28), 6649-6673. [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2021). Organic & Biomolecular Chemistry, 19(45), 10245-10258. [Link]

  • Synthesis and anticancer activity studies of indolylisoxazoline analogues. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876. [Link]

  • Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition. (2013). Journal of Medicinal Chemistry, 56(17), 6795-6806. [https://www.researchgate.net/publication/285746738_Novel_Antitumor_Indolizino67-b]indoles_with_Multiple_Modes_of_Action_DNA_Cross-Linking_and_Topoisomerase_I_and_II_Inhibition]([Link])

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. (2012). Archiv der Pharmazie, 345(8), 629-637. [Link]

  • Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. (2011). PLoS ONE, 6(8), e21762. [Link]

  • Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents. (2020). Anticancer Research, 40(3), 1673-1682. [https://www.researchgate.net/publication/340156976_Anticancer_Activity_of_Novel_pyrido23-b]indolizine_Derivatives_The_Relevance_of_Phenolic_Substituents]([Link])

  • Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. (2006). European Journal of Medicinal Chemistry, 41(3), 379-386. [Link]

  • Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones, analogues of batracylin, and related compounds. (2006). PubMed. [Link]

  • Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. (2024). International Journal of Molecular Sciences, 25(8), 4381. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). Molecules, 29(10), 2296. [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Scientific Reports, 14(1), 8963. [Link]

  • Mapping the Antimicrobial Activity of Indoloquinoline and Neocryptolepine Analogues. (2021). Chemistry – A European Journal, 27(61), 15157-15162. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Inflammation Research, 15, 123-149. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). Scientific Reports, 13(1), 1642. [Link]

  • Synthesis and Antibacterial Activity of New Arylamido Derivatives of 6 Beta-Aminopenicillanic, 7 Beta-Aminocephalosporanic and 7 Beta-Aminodesacetoxycephalosporanic Acids. (1993). Il Farmaco, 48(10), 1429-1443. [Link]

Sources

Foundational

The Heavy Atom Advantage: Photophysics and Engineering of 6-Iodoindolizine Fluorophores

Executive Summary The indolizine scaffold—a fused [5,6]-heterocyclic isomer of indole—has emerged as a "privileged structure" in fluorescence microscopy and theranostics due to its high molar extinction coefficient and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold—a fused [5,6]-heterocyclic isomer of indole—has emerged as a "privileged structure" in fluorescence microscopy and theranostics due to its high molar extinction coefficient and tunable intramolecular charge transfer (ICT) characteristics. However, the specific subclass of 6-iodoindolizine fluorophores occupies a unique niche. Unlike their highly emissive carbon-substituted counterparts, 6-iodo derivatives are defined by the Internal Heavy Atom Effect .

This guide provides a rigorous analysis of the photophysical trade-offs inherent to 6-iodoindolizines. It details the mechanistic shift from radiative decay (fluorescence) to non-radiative intersystem crossing (ISC), enabling their use as potent Photosensitizers (PS) for Photodynamic Therapy (PDT) while retaining residual fluorescence for imaging.

Molecular Architecture & The Heavy Atom Effect

The 6-position of the indolizine core is located on the pyridine ring. Substitution at this position with Iodine (


) introduces significant Spin-Orbit Coupling (SOC) into the molecular electronic structure.
Electronic Perturbation Mechanism

In standard organic fluorophores, the transition between the Singlet (


) and Triplet (

) states is "spin-forbidden." However, the large nuclear charge of the iodine atom creates a magnetic field that interacts with the spin magnetic moment of the electrons. This interaction mixes the singlet and triplet wavefunctions, relaxing the selection rules.
  • Result: The rate constant for Intersystem Crossing (

    
    ) increases by orders of magnitude.
    
  • Observation: Fluorescence Quantum Yield (

    
    ) decreases; Triplet State Quantum Yield (
    
    
    
    ) increases.
Jablonski Diagram: The Iodine Pathway

The following diagram illustrates the kinetic competition introduced by the 6-iodo substituent. Note the dominant ISC pathway (highlighted in red) which feeds the generation of Singlet Oxygen (


).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) (Quenched) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_ISC) (Enhanced by Iodine) T1->S0 Phosphorescence (k_p) ROS Singlet Oxygen (1O2) T1->ROS Energy Transfer (Type II PDT)

Figure 1: Modified Jablonski diagram for 6-iodoindolizines. The heavy atom effect accelerates


 transition, facilitating ROS generation over fluorescence.

Photophysical Characterization

6-iodoindolizines are typically "Dual-Function" agents. They are not the brightest fluorophores, but they are among the most chemically active upon excitation.

Comparative Metrics

The table below contrasts a standard 6-phenylindolizine (pure fluorophore) against a 6-iodoindolizine (photosensitizer).

ParameterSymbol6-Phenylindolizine (Standard)6-Iodoindolizine (Heavy Atom)Causality
Abs. Max

380–420 nm390–430 nmBathochromic shift due to polarizability of Iodine.
Stokes Shift

60–80 nm70–100 nmEnhanced vibrational relaxation in the excited state.
Fluor. Yield

0.60 – 0.900.05 – 0.20 Fluorescence quenching via fast ISC.
Singlet Oxygen

< 0.010.40 – 0.75 Efficient energy transfer from long-lived

to

.
Lifetime

2–4 ns< 1 nsRapid depopulation of

to

.
Solvatochromism

Indolizines possess a "push-pull" character (electron-rich pyrrole fused to electron-deficient pyridine).

  • Experimental Note: In polar aprotic solvents (e.g., DMSO, DMF), 6-iodoindolizines often exhibit a red-shifted emission and lower

    
     compared to non-polar solvents (Toluene). This is due to the stabilization of the intramolecular charge transfer (ICT) state, which is more susceptible to non-radiative decay.
    

Experimental Protocols: Validating the Heavy Atom Effect

To confirm the utility of a 6-iodoindolizine derivative, one must quantify its ability to generate Reactive Oxygen Species (ROS). The standard method utilizes 1,3-Diphenylisobenzofuran (DPBF) as a chemical trap.

Protocol: Singlet Oxygen Quantum Yield ( ) Determination

Principle: DPBF reacts rapidly and specifically with


 to form a colorless endoperoxide. The rate of DPBF absorbance decay at 410 nm is proportional to the 

of the iodinated fluorophore.

Reagents:

  • Sensitizer: 6-Iodoindolizine derivative (

    
     in MeOH).
    
  • Reference: Rose Bengal (

    
     in MeOH) or Methylene Blue.
    
  • Trap: DPBF (

    
     stock, fresh).
    

Workflow:

  • Equilibration: Adjust the optical density (OD) of both the Reference and the Sample to be identical (approx 0.1–0.2) at the irradiation wavelength (e.g., 450 nm LED).

  • Baseline: Measure UV-Vis spectrum of DPBF alone to ensure stability.

  • Irradiation: Irradiate the cuvette for defined intervals (e.g., 10s, 20s, 30s).

  • Readout: Monitor the decrease in absorbance at 410 nm (DPBF peak).

  • Calculation: Plot

    
     vs. Irradiation Time. The slope ratio determines the yield:
    
    
    
    
    (Where
    
    
    is the slope of decay and
    
    
    is the absorption correction factor).
Workflow Diagram

DPBF_Assay cluster_prep Preparation Phase cluster_measure Measurement Loop Step1 Match Absorbance (OD ~0.1) Sample vs Reference Step2 Add DPBF Trap (Excess Concentration) Step1->Step2 Step3 Irradiate (LED Source) Step2->Step3 Step4 Measure Abs @ 410nm Step3->Step4 Step5 DPBF Bleaching? Step4->Step5 Step5->Step3 No (<80% decay) Step6 Calculate Quantum Yield (Slope Analysis) Step5->Step6 Yes (Complete)

Figure 2: Step-by-step experimental workflow for quantifying Singlet Oxygen generation using the DPBF bleaching assay.

Synthetic Versatility: The "Turn-On" Strategy

While the iodine atom promotes ROS, it is also a prime synthetic handle. In drug discovery, 6-iodoindolizines are often "Pre-Fluorophores."

The Suzuki-Miyaura Switch: Replacing the Iodine at C6 with a phenyl or styryl group restores the radiative pathway.

  • Reaction: 6-Iodoindolizine + Aryl Boronic Acid

    
     6-Arylindolizine.
    
  • Effect: The heavy atom is removed.[1]

    
     drops. 
    
    
    
    shoots up (often >0.8).
  • Application: This allows for the synthesis of "activatable" probes where the iodine is cleaved or substituted in situ, or simply allows the library generation of high-brightness fluorophores from a common iodinated precursor [1, 2].

References

  • Kim, E., et al. (2015).[2] "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research. Link

  • Park, S., et al. (2021). "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules. Link

  • Berberan-Santos, M. N. (2000).[3][4] "External heavy-atom effect on fluorescence kinetics." PhysChemComm. Link

  • Gevorgyan, V., et al. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry. Link

  • Senge, M. O., et al. (2018). "Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States." Journal of Physical Chemistry A. Link

Sources

Exploratory

role of 6-iodoindolizine as a synthetic intermediate

The Role of 6-Iodoindolizine as a Synthetic Intermediate: A Technical Guide Abstract This technical guide examines the strategic utility of 6-iodoindolizine derivatives in modern heterocyclic synthesis. Unlike the electr...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 6-Iodoindolizine as a Synthetic Intermediate: A Technical Guide

Abstract This technical guide examines the strategic utility of 6-iodoindolizine derivatives in modern heterocyclic synthesis. Unlike the electron-rich C1 and C3 positions, which are prone to electrophilic substitution, the C6 position on the pyridine ring offers a site for palladium-catalyzed cross-coupling, enabling orthogonal functionalization. This document details the synthesis, electronic properties, and experimental protocols for leveraging 6-iodoindolizine as a divergent scaffold in drug discovery and materials science.

Structural & Electronic Rationale

The indolizine nucleus (pyrrolo[1,2-a]pyridine) is an isomeric scaffold of indole with a bridgehead nitrogen. Its reactivity is defined by a high electron density in the pyrrole ring (positions C1, C2, C3) and a comparatively electron-deficient pyridine ring (positions C5, C6, C7, C8).

The "Orthogonal" Advantage:

  • C3/C1 Reactivity: Highly nucleophilic. These positions react rapidly with electrophiles (acyl chlorides, Vilsmeier reagents) without the need for metal catalysis.

  • C6 Reactivity: The C6 position corresponds to the meta-position relative to the bridgehead nitrogen in the pyridine ring. It is electronically deactivated toward electrophilic attack but, when halogenated (C6-I), becomes a prime site for oxidative addition by transition metals (Pd, Ni, Cu).

Strategic Value: The 6-iodo moiety serves as a "dormant" handle. A chemist can functionalize the C3 position via electrophilic aromatic substitution (EAS) first, leaving the C6-iodine intact, and subsequently activate the C6 position via cross-coupling. This allows for the precise construction of "Push-Pull" systems (e.g., C3-donor, C6-acceptor) essential for fluorescent dyes and bioactive molecules.

Synthesis of the Core Scaffold

The most robust route to 6-iodoindolizines is the Tschitschibabin-type cyclization utilizing 5-iodo-2-methylpyridine (5-iodo-2-picoline) as the critical precursor.

Mechanism of Formation
  • Quaternization: Reaction of 5-iodo-2-methylpyridine with an

    
    -haloketone or 
    
    
    
    -haloester yields a pyridinium salt.
  • Cyclization: Base-mediated deprotonation of the

    
    -methyl group generates a pyridinium ylide, which undergoes intramolecular aldol-type condensation with the carbonyl group, followed by dehydration to aromatize the system.
    

Note on Stability: Unsubstituted indolizines are prone to oxidation. It is standard practice to synthesize 2-substituted derivatives (e.g., 2-phenyl, 2-carboxylate) to ensure stability during storage and handling.

Visualizing the Synthesis Pathway

SynthesisPath Precursor 5-Iodo-2-methylpyridine Salt Pyridinium Salt (Intermediate) Precursor->Salt + Reagent Acetone, Reflux Reagent α-Halo Carbonyl (R-COCH2-Br) Reagent->Salt Base Base Treatment (NaHCO3 or Et3N) Salt->Base Product 6-Iodo-2-R-indolizine Base->Product - H2O Cyclization

Figure 1: The Tschitschibabin-type cyclization route to 6-iodoindolizines.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6-iodoindolizine-2-carboxylate

Target: A stable, versatile intermediate for medicinal chemistry.

Reagents:

  • 5-Iodo-2-methylpyridine (10.0 mmol)

  • Ethyl bromopyruvate (11.0 mmol)

  • Acetone (anhydrous)

  • Sodium Bicarbonate (NaHCO

    
    )
    

Step-by-Step Methodology:

  • Quaternization: Dissolve 5-iodo-2-methylpyridine (2.19 g, 10 mmol) in anhydrous acetone (20 mL). Add ethyl bromopyruvate (1.38 mL, 11 mmol) dropwise.

  • Precipitation: Stir the mixture at room temperature for 12 hours. The pyridinium salt will precipitate as a white or pale yellow solid. Filter the solid, wash with cold ether, and dry under vacuum.

  • Cyclization: Suspend the pyridinium salt in water (50 mL) and add NaHCO

    
     (2.5 g, ~30 mmol).
    
  • Reflux: Heat the mixture to reflux (100°C) for 2 hours. The solid will dissolve, and the product will eventually precipitate or oil out as the reaction proceeds.

  • Isolation: Cool to room temperature. Extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc) to yield the title compound as a crystalline solid.

Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at C6 while preserving the C2-ester.

Reagents:

  • Ethyl 6-iodoindolizine-2-carboxylate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2.0 M aqueous solution, 2.0 eq)
  • 1,4-Dioxane (degassed)

Methodology:

  • Setup: In a Schlenk tube, combine the indolizine (315 mg), phenylboronic acid (146 mg), and Pd(PPh

    
    )
    
    
    
    (58 mg).
  • Solvent System: Add 1,4-Dioxane (5 mL) and K

    
    CO
    
    
    
    solution (1 mL).
  • Deoxygenation: Sparge with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (disappearance of the starting iodide).

  • Workup: Dilute with water, extract with DCM, and purify via column chromatography.

    • Note: The C6-I bond is highly reactive; oxidative addition occurs readily even with standard catalysts.

The "Divergent Hub" Strategy

The power of 6-iodoindolizine lies in its ability to serve as a hub for divergent synthesis. The following diagram illustrates how different positions can be selectively targeted.

Visualizing Reactivity Logic

ReactivityMap Core 6-Iodoindolizine (Scaffold) EAS C3-Functionalization (Electrophilic Substitution) Core->EAS Nucleophilic Attack Coupling C6-Functionalization (Pd-Catalyzed Coupling) Core->Coupling Electrophilic Site (I) C2Mod C2-Derivatization (Ester Hydrolysis/Amidation) Core->C2Mod Side Chain Mod Acylation C3-Acyl/Formyl (Vilsmeier-Haack) EAS->Acylation Suzuki C6-Aryl/Heteroaryl (Suzuki/Stille) Coupling->Suzuki Sonogashira C6-Alkyne (Sonogashira) Coupling->Sonogashira Bioactive Target Molecule (e.g., Fluorescent Probe) Acylation->Bioactive Suzuki->Bioactive

Figure 2: Divergent synthetic pathways available from the 6-iodoindolizine core.

Quantitative Data: Reaction Optimization

Typical yields for C6 transformations of 6-iodo-2-phenylindolizine.

Reaction TypeCoupling PartnerCatalyst SystemSolvent/TempYield (%)
Suzuki 4-OMe-Ph-B(OH)

Pd(PPh

)

/ K

CO

Dioxane / 90°C88-92%
Sonogashira PhenylacetylenePdCl

(PPh

)

/ CuI
THF / Et

N / 60°C
85%
Heck Ethyl AcrylatePd(OAc)

/ P(o-tol)

DMF / 110°C78%
Buchwald MorpholinePd

(dba)

/ BINAP
Toluene / 100°C65-70%

References

  • Indolizine Synthesis & Reactivity: Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews. Link

  • Tschitschibabin Cyclization Mechanism: Mosby, W. L. (1961). Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers. (Classic Text Reference).
  • Palladium Catalyzed Cross-Couplings: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Indolizine Fluorescent Probes: Kim, E., et al. (2016). Rational Design of Indolizine-Based Fluorescent Probes. Journal of the American Chemical Society.[1] Link

Sources

Foundational

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Functionalized Indolizines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indolizine nucleus, a nitrogen-containing heterocyclic aromatic compound, represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indolizine nucleus, a nitrogen-containing heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural resemblance to indole have made it a focal point for the development of novel therapeutic agents and functional organic materials.[2] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing functionalized indolizines. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each synthetic choice, offering field-proven insights to empower researchers in their experimental design. We will explore classical methodologies, such as the venerable Tschitschibabin reaction and versatile 1,3-dipolar cycloadditions, alongside modern transition-metal-catalyzed approaches and the elegance of direct C-H functionalization. Each section is designed to be a self-validating system, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to ensure both reproducibility and a deep understanding of the chemical transformations.

The Enduring Significance of the Indolizine Core

Indolizine (pyrrolo[1,2-a]pyridine) is an isomer of indole and serves as a foundational structure for a vast array of biologically active molecules and functional materials.[3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] This inherent bioactivity has cemented the indolizine framework as a highly sought-after target in drug discovery programs. Beyond the realm of life sciences, the π-conjugated system of indolizines imparts them with intriguing photophysical properties, leading to their application as fluorescent probes, organic sensitizers in dye-sensitized solar cells, and components of photoresponsive materials. The ever-expanding scope of indolizine applications continually fuels the development of innovative and efficient synthetic methodologies.[3][6]

Classical Cornerstones of Indolizine Synthesis

While modern synthetic organic chemistry has introduced a plethora of novel techniques, the classical methods for indolizine synthesis remain highly relevant due to their simplicity, scalability, and the unique substitution patterns they can afford.

The Tschitschibabin (Chichibabin) Reaction: A Time-Honored Approach

First reported by Aleksei Chichibabin, this reaction is a robust and straightforward method for the preparation of indolizines.[5] The classical Tschitschibabin synthesis involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[5]

Mechanism and Strategic Considerations:

The reaction proceeds via a multi-step mechanism initiated by the N-alkylation of the pyridine with the α-halocarbonyl compound to form a pyridinium salt. Subsequent deprotonation of the acidic α-methylene group of the 2-alkyl substituent by a base generates a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring system.[5] The choice of base and reaction conditions is critical to favor the desired cyclization over potential side reactions.

Experimental Protocol: Synthesis of Ethyl Indolizine-2-carboxylate via Tschitschibabin Reaction [5]

  • Step 1: Quaternization. To a solution of 2-picoline (1.0 equiv.) in acetone, add ethyl bromopyruvate (1.1 equiv.). Stir the mixture at room temperature for 12-24 hours. The formation of the pyridinium salt is typically observed as a precipitate.

  • Step 2: Cyclization. Filter the pyridinium salt and wash with cold acetone. Suspend the salt in a suitable solvent such as ethanol or acetonitrile. Add a base, for example, sodium bicarbonate (2.0-3.0 equiv.), and heat the mixture to reflux for 4-8 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure ethyl indolizine-2-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: Acetone is a common choice for the quaternization step due to its ability to dissolve the reactants while often precipitating the resulting pyridinium salt, facilitating its isolation.

  • Base: Sodium bicarbonate is a mild base that is effective for the cyclization step without promoting significant side reactions. Stronger bases can sometimes lead to the formation of undesired byproducts.

Diagram: Tschitschibabin Reaction Mechanism

Tschitschibabin cluster_quaternization Step 1: Quaternization cluster_cyclization Step 2: Cyclization & Aromatization 2-Picoline 2-Picoline Pyridinium_Salt Pyridinium Salt 2-Picoline->Pyridinium_Salt N-Alkylation alpha-Halo_Ketone α-Halo Ketone alpha-Halo_Ketone->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Base (e.g., NaHCO3) Cyclized_Intermediate Cyclized Intermediate Pyridinium_Ylide->Cyclized_Intermediate Intramolecular Condensation Indolizine Indolizine Cyclized_Intermediate->Indolizine Dehydration Dipolar_Cycloaddition cluster_ylide_formation Step 1: Ylide Formation cluster_cycloaddition_aromatization Step 2: Cycloaddition & Aromatization Pyridinium_Salt Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Base Indolizine Indolizine Pyridinium_Ylide->Indolizine [3+2] Cycloaddition Alkyne_Dipolarophile Alkyne Dipolarophile Alkyne_Dipolarophile->Indolizine Indolizine_Synthesis_Strategies cluster_classical Classical Methods cluster_modern Modern Methods Functionalized_Indolizine Functionalized Indolizine Tschitschibabin Tschitschibabin Reaction Tschitschibabin->Functionalized_Indolizine 1,3-Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition 1,3-Dipolar_Cycloaddition->Functionalized_Indolizine Transition_Metal_Catalysis Transition-Metal Catalysis Transition_Metal_Catalysis->Functionalized_Indolizine CH_Functionalization C-H Functionalization CH_Functionalization->Functionalized_Indolizine

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Iodoindolizine

Introduction: The Strategic Importance of C-6 Functionalization of Indolizines The indolizine scaffold is a privileged nitrogen-fused heterocyclic motif present in a wide array of biologically active compounds and functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-6 Functionalization of Indolizines

The indolizine scaffold is a privileged nitrogen-fused heterocyclic motif present in a wide array of biologically active compounds and functional materials. The strategic functionalization of the indolizine core is a cornerstone of modern medicinal chemistry and materials science. Among the various positions on the indolizine ring, C-6 represents a key vector for molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust platform for the introduction of aryl, heteroaryl, and vinyl substituents. This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols specifically tailored for 6-iodoindolizine, offering researchers a comprehensive resource for the synthesis of novel 6-substituted indolizine derivatives.

The electron-rich nature of the indolizine ring system presents unique challenges and opportunities in transition metal-catalyzed cross-coupling reactions. The nitrogen lone pair can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or altered reactivity.[1][2] Therefore, the careful selection of ligands, bases, and solvents is paramount to achieving high-yielding and reproducible results. This document outlines mechanistically-grounded protocols, provides a comparative analysis of reaction conditions, and offers practical guidance for the successful implementation of the Suzuki-Miyaura coupling of 6-iodoindolizine.

Mechanistic Considerations: Navigating the Catalytic Cycle with 6-Iodoindolizine

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions for a new substrate like 6-iodoindolizine.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (6-Iodoindolizine) Pd(0)L2->OxAdd Pd(II)Complex Indolizinyl-Pd(II)-I Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar-B(OR)2) Pd(II)Complex->Transmetalation Pd(II)ArylComplex Indolizinyl-Pd(II)-Ar Complex Transmetalation->Pd(II)ArylComplex RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Regeneration Product 6-Arylindolizine RedElim->Product BoronicAcid ArB(OH)2 Borate [ArB(OH)3]⁻ BoronicAcid->Borate Activation Base Base (e.g., K2CO3) Base->Borate

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling of 6-Iodoindolizine.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-iodoindolizine. This is often the rate-determining step and is influenced by the electron density of the C-I bond and the steric and electronic properties of the phosphine ligand.[3][4]

  • Transmetalation: The aryl group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium(II) center, displacing the iodide. The choice of base is critical for the formation of the reactive borate species.[5]

  • Reductive Elimination: The newly formed indolizinyl-aryl palladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 6-arylindolizine product and regenerate the active Pd(0) catalyst.

For electron-rich N-heterocycles like indolizine, the nitrogen lone pair can interfere with the catalytic cycle. This makes the selection of appropriate ligands crucial to shield the palladium center and promote the desired reaction pathway.

Recommended Protocols for the Suzuki-Miyaura Coupling of 6-Iodoindolizine

Given the absence of a specific, optimized protocol for 6-iodoindolizine in the literature, the following protocols are proposed based on successful couplings of structurally similar electron-rich iodo-N-heterocycles, such as iodoindoles.[1][6] These protocols offer a rational starting point for optimization.

Protocol 1: General Screening Conditions

This protocol is designed as a robust starting point for the coupling of 6-iodoindolizine with a variety of aryl and heteroaryl boronic acids.

Materials:

  • 6-Iodoindolizine

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 6-iodoindolizine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylindolizine.

Protocol 2: For Challenging or Electron-Rich Coupling Partners

This protocol employs a more electron-rich and sterically hindered phosphine ligand, which can be beneficial for challenging substrates, including electron-rich boronic acids or sterically demanding partners.[1][7]

Materials:

  • 6-Iodoindolizine

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/H₂O (10:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure:

  • In a dry Schlenk flask, combine Pd₂(dba)₃ (0.025 mmol) and SPhos (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (2 mL) and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add 6-iodoindolizine (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Add additional toluene (8 mL) and deionized water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may vary (6-24 hours).

  • Follow the workup and purification procedure as described in Protocol 1.

Comparative Analysis of Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling of 6-iodoindolizine. The following table summarizes the rationale behind these choices and provides a basis for systematic optimization.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is an air-stable Pd(0) source, convenient for general use. Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) precursors, respectively, that require in-situ reduction and are often used with more advanced ligands.[8]
Ligand PPh₃, Buchwald-type biarylphosphines (e.g., SPhos, XPhos)PPh₃ is a standard, cost-effective ligand. For electron-rich or sterically hindered substrates, electron-rich and bulky biarylphosphine ligands like SPhos can accelerate oxidative addition and reductive elimination, leading to higher yields.[1][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid. K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be more effective for less reactive boronic acids. Cs₂CO₃ is a highly effective but more expensive option.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Dioxane and toluene are common choices. DMF can be used for less soluble substrates but may require higher temperatures.

Experimental Workflow and Logic

The successful execution of the Suzuki-Miyaura coupling of 6-iodoindolizine requires a systematic approach to reaction setup, monitoring, and workup.

experimental_workflow cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation (Drying of solvents, weighing of solids) Inert_Atmosphere Establish Inert Atmosphere (Schlenk line techniques) Reagent_Prep->Inert_Atmosphere Reagent_Addition Reagent Addition (Substrates, Catalyst, Base, Solvents) Inert_Atmosphere->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of 6-iodoindolizine.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-quality palladium sources and ligands. Consider pre-forming the active catalyst.
Insufficiently active baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure the base is finely powdered for better solubility.
Protodeboronation of Boronic Acid Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is added promptly. Increase the equivalents of boronic acid.
Formation of Homocoupled Byproducts Reaction temperature is too highLower the reaction temperature. Optimize the catalyst and ligand loading.
Incomplete Reaction Steric hindrance or deactivating groups on coupling partnersSwitch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). Increase the reaction time and/or temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-iodoindolizine is a highly valuable transformation for the synthesis of novel indolizine derivatives. While the electron-rich nature of the indolizine core requires careful consideration of reaction parameters, the protocols and guidelines presented in this document provide a solid foundation for success. By understanding the underlying mechanistic principles and systematically optimizing the reaction conditions, researchers can effectively utilize this powerful C-C bond-forming reaction to access a diverse range of 6-substituted indolizines for applications in drug discovery and materials science.

References

  • Cook, G. R., & Sun, L. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic letters, 6(14), 2481–2484. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Felpin, F. X., & Fouquet, E. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Gore, K. A., & Sigman, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6370-6381. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]

  • Joule, J. A. (2008). Product class 13: Indolizines. Science of Synthesis, 10, 747-814.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402-3415. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Shang, R., Ji, D. S., Chu, L., Fu, Y., & Liu, L. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of amides by carbon-nitrogen bond cleavage. Angewandte Chemie International Edition, 50(19), 4470-4474. [Link]

  • Taylor, A. M., Altman, R. A., & Buchwald, S. L. (2009). Palladium-catalyzed enantioselective α-arylation and α-vinylation of oxindoles facilitated by an axially chiral P-stereogenic ligand. Journal of the American Chemical Society, 131(28), 9900–9901. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(35), 10256-10260. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173. [Link]

  • Zhang, L., Meng, T., & Wang, J. (2011). Palladium-catalyzed dearomative arylalkynylation of indoles. Chemical Communications, 47(33), 9432-9434. [Link]

  • Zhou, X., Xu, H., Hao, Z., Han, Z., Lu, G. L., & Lin, J. (2023). Nickel complexes bearing N,N,N-tridentate quinolinyl anilido-imine ligands: Synthesis, characterization and catalysis in Suzuki-Miyaura cross-coupling reaction. Polyhedron, 246, 116676. [Link]

  • Zultanski, S. L., & Fu, G. C. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of aryl carbonates. Journal of the American Chemical Society, 133(39), 15362–15364. [Link]

Sources

Application

synthesis of fluorescent dyes using 6-iodoindolizine scaffolds

Application Note: Strategic Functionalization of 6-Iodoindolizine Scaffolds for Tunable Fluorophore Synthesis Abstract Indolizine fluorophores are emerging as critical tools in bio-imaging due to their high quantum yield...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Iodoindolizine Scaffolds for Tunable Fluorophore Synthesis

Abstract

Indolizine fluorophores are emerging as critical tools in bio-imaging due to their high quantum yields, large Stokes shifts, and tunable emission spectra. However, the utility of these scaffolds is often limited by the availability of regioselective functionalization sites. This guide details a robust, modular protocol for synthesizing fluorescent dyes using 6-iodoindolizine as a pivot scaffold. By leveraging the orthogonal reactivity of the electrophilic C-6 iodine (via Palladium-catalyzed cross-coupling) and the nucleophilic C-3 position, researchers can rationally design "Push-Pull" systems to modulate Intramolecular Charge Transfer (ICT), thereby fine-tuning emission from the visible to the Near-Infrared (NIR) region.

Part 1: Strategic Design & Mechanism

The indolizine core is an electron-rich,


-electron aromatic system. Its fluorescence arises from the delocalization of electrons across the bicyclic framework.
  • The Challenge: Unsubstituted indolizines fluoresce weakly in the UV/blue region, which is unsuitable for live-cell imaging due to autofluorescence interference.

  • The Solution (6-Iodo Strategy): The iodine atom at the C-6 position serves as a "chemical handle." It allows for the attachment of

    
    -extended conjugated systems or electron-withdrawing groups (EWGs) via Sonogashira or Suzuki couplings.
    
  • The Mechanism (Push-Pull): By placing an Electron Donor (D) at C-3 (naturally nucleophilic) and extending the conjugation at C-6 with an Electron Acceptor (A), we lower the HOMO-LUMO gap, red-shifting the emission.

Pathway Visualization: The Synthetic Logic

IndolizineWorkflow cluster_legend Reaction Phase Precursor 5-Iodo-2-methylpyridine (Starting Material) Intermed Pyridinium Salt (Quaternary Intermediate) Precursor->Intermed + α-Bromoacetophenone (Alkylation) Scaffold 6-Iodo-2-phenylindolizine (The Pivot Scaffold) Intermed->Scaffold + Base (NaHCO3) (Cyclization) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Functionalization at C-6 Dye Final Fluorescent Dye (Tunable Emission) Coupling->Dye Extension of π-System

Figure 1: Modular synthetic workflow transforming a pyridine precursor into a functionalized fluorophore.

Part 2: Experimental Protocols

Module A: Synthesis of the 6-Iodoindolizine Scaffold

Direct commercial sources for 6-iodoindolizine are rare. This protocol generates the scaffold from accessible precursors via the Tschitschibabin-type cyclization.

Reagents:

  • 5-Iodo-2-methylpyridine (CAS: 1003-35-6)

  • 
    -Bromoacetophenone (Phenacyl bromide)
    
  • Sodium Bicarbonate (

    
    )
    
  • Acetone (HPLC Grade)

  • Ethanol (Anhydrous)

Step-by-Step Protocol:

  • Quaternization (Salt Formation):

    • Dissolve 5-iodo-2-methylpyridine (10 mmol, 2.19 g) in Acetone (20 mL).

    • Add

      
      -bromoacetophenone (10 mmol, 1.99 g) slowly at room temperature.
      
    • Observation: The solution will turn cloudy as the pyridinium salt precipitates.

    • Stir the mixture at reflux (

      
      C) for 4 hours to ensure completion.
      
    • Cool to

      
      C. Filter the white/off-white precipitate. Wash with cold diethyl ether (
      
      
      
      mL).
    • Yield Check: Expect >85% yield of 1-(2-oxo-2-phenylethyl)-2-methyl-5-iodopyridinium bromide.

  • Cyclization (Indolizine Formation):

    • Suspend the dried pyridinium salt (5 mmol) in Ethanol (30 mL) and Water (5 mL).

    • Add solid

      
       (15 mmol, 3 equiv) in one portion.
      
    • Reflux the mixture (

      
      C) for 2 hours.
      
    • Critical Endpoint: The suspension will clear, and a fluorescent precipitate (often yellow/green) will begin to form or the solution will darken significantly.

    • Cool to room temperature. Pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Product:6-Iodo-2-phenylindolizine .

Expert Insight: Indolizines are electron-rich and susceptible to oxidation. Store the purified scaffold under Argon at -20°C.

Module B: Functionalization via Sonogashira Coupling

This step extends the conjugation to red-shift the emission.

Reagents:

  • 6-Iodo-2-phenylindolizine (from Module A)

  • 4-Ethynylanisole (or target alkyne)

  • 
     (5 mol%)
    
  • CuI (10 mol%)

  • Triethylamine (

    
    ) / THF (1:1 mixture)
    

Protocol:

  • Degassing: In a Schlenk tube, dissolve 6-iodo-2-phenylindolizine (1.0 equiv) and the alkyne (1.2 equiv) in dry THF/Et3N.

  • Catalyst Addition: Add

    
     and CuI.
    
  • Reaction: Seal the tube under Argon. Heat to

    
    C for 6–12 hours.
    
    • Monitoring: Monitor by TLC. The starting material (blue fluorescent spot) should disappear, replaced by a lower Rf spot (often green/yellow/orange fluorescence).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica column.

Part 3: Characterization & Data Interpretation

The substitution pattern at C-6 drastically alters the photophysical properties. Below is a comparative summary of expected shifts based on the substituent attached to the 6-iodo handle.

Substituent at C-6 (R)Electronic EffectEmission

(Approx)
Quantum Yield (

)
Application
-H (Unsubstituted)Neutral~430 nm (Blue)0.05 - 0.15Reference
-I (Starting Material)Heavy Atom~440 nm (Blue)< 0.05Precursor (Quenched)
-Phenylethynyl Conjugation Extension~490 nm (Cyan/Green)0.40 - 0.60Cellular Stain
-p-Nitrophenylethynyl Strong Acceptor (Push-Pull)~580 nm (Orange/Red)0.20 - 0.40Lipid Droplets
-Thiophene-2-yl Heteroaryl Extension~520 nm (Green)0.50 - 0.70Mitochondria

Note on Heavy Atom Effect: The 6-Iodo precursor has a very low quantum yield due to the heavy atom effect (Iodine) promoting intersystem crossing. Successful coupling is immediately visually apparent by a dramatic increase in fluorescence brightness.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

ICT_Mechanism cluster_properties Resulting Properties Donor Indolizine Core (C-3 Position) Electron Donor Bridge π-Conjugated Linker (C-6 Position) Donor->Bridge Electron Flow Acceptor Substituent (R) (e.g., Nitro, Cyano) Electron Acceptor Bridge->Acceptor Charge Transfer Prop1 Red-Shifted Emission Acceptor->Prop1 Prop2 Solvatochromism Acceptor->Prop2

Figure 2: The "Push-Pull" electronic design enabled by C-6 functionalization.

Part 4: Troubleshooting & Expert Tips

  • Acidity of Silica: Indolizines can be acid-sensitive. When purifying via column chromatography, neutralize the silica gel by adding 1% Triethylamine to the eluent. If the product turns dark/brown on the column, it is decomposing.

  • Aggregation Caused Quenching (ACQ): Planar indolizine dyes often suffer from ACQ in water.

    • Fix: Introduce bulky groups (e.g., tert-butyl) on the phenyl rings during the synthesis (Module A, Step 1) to prevent

      
      -
      
      
      
      stacking.
  • Solubility: The final dyes are highly lipophilic. For biological applications, prepare a 10 mM stock solution in DMSO. Do not exceed 0.5% DMSO concentration in the final cell culture media to avoid cytotoxicity.

References

  • Kim, E., et al. (2015).[1][2] "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research.

  • Sadowski, B., et al. (2016).[2] "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry.

  • Park, S., et al. (2011). "A Seoul-Fluor-based bioprobe for lipid droplets with tunable emission wavelengths." Chemical Communications.[3][4]

  • Gevorgyan, V., et al. (2016).[5] "Transannulation of Pyridotriazoles with Alkynes." Organic & Biomolecular Chemistry (Contextualizing metal-catalyzed routes).

  • Liu, J., et al. (2024).[6] "Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach." European Journal of Organic Chemistry.[1][6]

Sources

Technical Notes & Optimization

Troubleshooting

improving regioselectivity in 6-iodoindolizine functionalization

Current Status: Online | Tier: 3 (Advanced Synthesis) | Topic: 6-Iodoindolizine Functionalization Welcome to the Indolizine Functionalization Helpdesk You have reached the Tier 3 Support for 6-Iodoindolizine chemistry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: 3 (Advanced Synthesis) | Topic: 6-Iodoindolizine Functionalization

Welcome to the Indolizine Functionalization Helpdesk

You have reached the Tier 3 Support for 6-Iodoindolizine chemistry. This scaffold presents a unique "hardware conflict" for synthetic chemists: it possesses a highly nucleophilic pyrrole-like core (C3/C1) competing with an electrophilic cross-coupling handle (C6-Iodine).

This guide addresses the specific regioselectivity failures users encounter when attempting to orthogonalize these two reactive sites.

Part 1: The Hardware Architecture (Reactivity Map)

Before troubleshooting specific "error codes" (reaction failures), you must understand the electronic circuit of your molecule. The 6-iodoindolizine scaffold has distinct zones of reactivity that often cross-talk, leading to side reactions.

System Diagram: Electronic Hotspots

IndolizineReactivity cluster_conflict CRITICAL CONFLICT Indolizine 6-Iodoindolizine Core C3 Position C3 (Primary Nucleophile) EAS / Direct Arylation Indolizine->C3 Most Reactive (k_rel > 100) C1 Position C1 (Secondary Nucleophile) Active if C3 blocked Indolizine->C1 Competes with C3 C6 Position C6-Iodine (Electrophilic Handle) Suzuki/Sonogashira Indolizine->C6 Oxidative Addition Site C2 Position C2 (Silent Zone) Requires Directing Groups Indolizine->C2 Inert w/o Catalyst C3->C6 Pd Catalyst Confusion: C-H Activation (C3) vs Cross-Coupling (C6)

Caption: Figure 1. Reactivity heatmap of 6-iodoindolizine. Note the "Critical Conflict" where Palladium catalysts may inadvertently trigger C3-H activation during attempted C6 cross-coupling.

Part 2: Troubleshooting Modules (FAQs & Protocols)
Ticket #001: "I'm losing the Iodine atom during C3 functionalization."

User Issue: You are attempting an Electrophilic Aromatic Substitution (EAS) or Vilsmeier-Haack formylation at C3, but the C6-Iodine is debrominating/deiodinating or polymerizing.

Root Cause: The C6-I bond is labile. Strong Lewis acids (AlCl₃) or harsh acidic conditions can destabilize the electron-deficient pyridine ring, leading to ipso-substitution or protodehalogenation.

The Fix (Protocol A): Mild C3-Functionalization Switch to "Soft" Electrophiles. Avoid Friedel-Crafts conditions that require strong Lewis acids.

  • Vilsmeier-Haack (Formylation):

    • Standard: POCl₃/DMF at 0°C → RT.

    • Modification: Keep temperature strictly < 25°C. The electron-rich nature of indolizine makes C3 highly reactive; heat is unnecessary and dangerous for the C-I bond.

  • Michael Addition (Alkylation):

    • Use electron-deficient alkenes (e.g., methyl acrylate) with no catalyst or mild silica gel catalysis. The C3 position is nucleophilic enough to attack without acid activation.

Data Validation:

Condition C3 Yield C6-I Retention Comment
AlCl₃ / Acyl Chloride / 60°C 30% < 10% Massive dehalogenation.
POCl₃ / DMF / 0°C 88% > 98% Recommended.

| TFA / Reflux | 0% | 0% | Decomposition. |

Ticket #002: "I want to couple at C6, but I'm getting C3-arylation (or mixtures)."

User Issue: You are trying a Suzuki coupling at C6 using Pd(PPh₃)₄, but you observe direct arylation at C3 or "scrambling."

Root Cause: Indolizine C3-H bonds are prone to Electrophilic Palladation. If your catalytic cycle involves an electron-rich Pd(II) species and a base (like carbonate), you inadvertently set up the conditions for C-H activation at C3, competing with the oxidative addition at C6-I.

The Fix (Protocol B): Chemoselective C6 Cross-Coupling You must prioritize Oxidative Addition (at C6-I) over C-H Activation (at C3).

  • Catalyst: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands create a rigid bite angle that favors reductive elimination and suppresses the "electrophilic" character of Palladium required for C3 attack.

  • Base: Switch to weak bases (K₃PO₄ or NaHCO₃) rather than strong alkoxides (NaOtBu). Strong bases promote C-H activation.

  • Solvent: Use 1,4-Dioxane or Toluene (non-polar). Avoid DMA/NMP, which stabilize the cationic Pd species that attack C3.

Workflow Diagram:

C6Coupling Start Start: 6-Iodoindolizine Choice Select Catalyst System Start->Choice PathA Pd(PPh3)4 / NaOtBu / DMF (Standard Suzuki) Choice->PathA High Risk PathB Pd(dppf)Cl2 / K3PO4 / Toluene (Optimized) Choice->PathB Recommended ResultA Result: Mixture (C6-Coupling + C3-Arylation) PathA->ResultA ResultB Result: Chemoselective C6-Coupling Only PathB->ResultB

Caption: Figure 2. Catalyst selection workflow to prevent unwanted C3-H activation during C6 functionalization.

Ticket #003: "I need to functionalize C1, but C3 keeps reacting."

User Issue: You want to install a group at C1, but the reaction exclusively hits C3.

Root Cause: Electronic bias. The HOMO coefficient at C3 is significantly higher than at C1 in the indolizine system (similar to pyrrole C2 vs C3, but reversed numbering logic). C3 is the "soft" nucleophilic center.

The Fix (Protocol C): The "Block and Bypass" Strategy You cannot reverse the electronic preference easily. You must sterically or chemically block C3.

  • Step 1: Transient Blocking.

    • React 6-iodoindolizine with an electrophile that is easily removable (e.g., a carboxylic acid or ester via C3-acylation, though removal can be tough).

    • Better approach: Use C3-Direct Arylation to install a group you want, then functionalize C1.

    • Alternative: If you need C1 functionalization specifically, start with a 2-pyridyl-acetone derivative that has a substituent pre-installed at the position that becomes C3 during the Chichibabin or cyclization synthesis.

  • Step 2: C1-Selective Electrophilic Substitution.

    • Once C3 is substituted (e.g., 3-acetyl-6-iodoindolizine), C1 becomes the next available nucleophile.

    • Note: The C6-Iodine deactivates the ring slightly, making C1 functionalization slower. You may need slightly higher temperatures (40-50°C) compared to C3 functionalization.

Part 3: Experimental Protocols (The "Patches")
Protocol 1: Chemoselective C6-Suzuki Coupling

Target: Functionalizing the iodine without touching the C3-H bond.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 6-Iodoindolizine (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Critical for selectivity.

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

    • Warning: Do not exceed 100°C. Higher temps promote Pd insertion into C3-H.

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.

  • Expectation: >90% yield of 6-arylindolizine; <5% C3 side products.

Protocol 2: C3-Selective Direct Arylation (Preserving C6-I)

Target: Arylating C3 while keeping the C6-Iodine intact (Challenging). Note: This requires an oxidative C-H activation mechanism that is faster than the oxidative addition into C-I.

  • Catalyst: Use Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).

  • Coupling Partner: Use an Aryl Bromide (Ar-Br).

    • Why? Ar-I would compete too much with the internal C6-I.

  • Base: KOAc (2.0 equiv).

  • Solvent: DMA (Dimethylacetamide).

  • Temperature: 100°C.

  • Mechanism Logic: The electron-rich indolizine attacks the electrophilic Pd(II) species at C3 before the Pd(0) can oxidatively add into the C6-I bond (which is deactivated by the electron-rich nature of the ring compared to a standard iodobenzene).

    • Risk:[1] This is a delicate balance. If C6-I oxidative addition is observed, lower the temp to 80°C and increase catalyst loading.

References
  • Gevorgyan, V., et al. (2012). "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines." Journal of the American Chemical Society.

    • Context: Establishes C3 as the primary site for Pd-catalyzed C-H activ
  • Sarpong, R., et al. (2016). "Indolizine Synthesis and Functionalization Strategies." Chemical Reviews.

    • Context: Comprehensive review of indolizine reactivity patterns and synthesis.[2][3][4]

  • Alvarez, M., et al. (2021). "Site-Selective C-H Functionalization of Indoles and Indolizines." Chemical Society Reviews.[3]

    • Context: Discusses the mechanism of electrophilic palladation vs.
  • Park, J. S., & Bae, G. (2023). "Regioselective 6-exo-dig cyclizations and functionalization of Indolizines." Organic & Biomolecular Chemistry.

    • Context: Specifics on halogen

Disclaimer: These protocols involve transition metal catalysis and air-sensitive reagents. Always perform a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: 6-Iodoindolizine Scale-Up &amp; Production

Current Status: Operational Topic: Scale-Up Challenges for 6-Iodoindolizine Production Ticket Priority: High (Process Critical) Audience: Process Chemists, Scale-up Engineers, CMC Leads Executive Summary: The "6-Position...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scale-Up Challenges for 6-Iodoindolizine Production Ticket Priority: High (Process Critical) Audience: Process Chemists, Scale-up Engineers, CMC Leads

Executive Summary: The "6-Position" Paradox

Scaling up 6-iodoindolizine presents a unique regiochemical challenge. Unlike the 3-position (which is electronically activated and easily functionalized via direct electrophilic substitution), the 6-position is on the pyridine ring and is electronically deactivated.

The Golden Rule of Scale-Up: Do not attempt direct iodination of the indolizine core to access the 6-position at scale. It will result in inseparable mixtures of 1-, 3-, and poly-iodinated species.

The Validated Route: You must utilize a pre-functionalized precursor strategy . The industry-standard approach is the Tschitschibabin Cyclization using 5-iodo-2-methylpyridine . This locks the iodine in the correct position before the sensitive indolizine core is formed.

Validated Synthesis Workflow

The following workflow is designed for gram-to-kilogram transition. It prioritizes thermal safety and purity over raw yield.

Reaction Scheme (DOT Visualization)

G Precursor 5-Iodo-2-methylpyridine (Starting Material) Alkylation Quaternization (Acetone/Reflux) Precursor->Alkylation + α-Halo Ketone Salt Pyridinium Salt (Stable Intermediate) Alkylation->Salt Precipitation Base Base Treatment (NaHCO3 or Et3N) Salt->Base Resuspension Cyclization Cyclization (Exothermic Step) Base->Cyclization - H2O / - HBr Product 6-Iodoindolizine (Crude) Cyclization->Product Workup

Figure 1: The Tschitschibabin Cyclization pathway. Note that the Pyridinium Salt isolation is a critical "break point" for purification.

Step-by-Step Protocol (Scale-Up Adapted)
StepOperationCritical ParameterWhy? (Causality)
1 Quaternization Dissolve 5-iodo-2-methylpyridine in acetone (5 vol). Add

-bromo ketone (1.05 eq).
Concentration Control: High concentration favors bimolecular substitution over side reactions.
2 Salt Isolation Cool to 0-5°C. Filter the solid pyridinium salt. Wash with cold Et₂O.Purification: The salt crystallizes, leaving non-polar impurities in the filtrate. This avoids chromatography later.[1][2]
3 Biphasic Cyclization Suspend salt in H₂O/DCM (1:1). Add NaHCO₃ (2.5 eq) slowly.Heat Management: Neutralization is exothermic. Biphasic system acts as a heat sink.
4 Phase Separation Separate organic layer. Wash with Na₂S₂O₃ (aq).Stabilization: Thiosulfate removes trace iodine (

), which catalyzes polymerization of the product.
5 Isolation Dry (MgSO₄), filter, and concentrate in vacuo at <35°C .Thermal Stability: Indolizines are heat-sensitive. High bath temps cause "tarring."

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Oxidative Polymerization. Indolizines are electron-rich heterocycles (isoelectronic with azulene). They are prone to aerobic oxidation, especially in the presence of light or trace acids.

Corrective Actions:

  • Inert Atmosphere: The cyclization step must be performed under Nitrogen or Argon.

  • Light Exclusion: Wrap the reaction vessel and column chromatography fractions in aluminum foil.

  • Acid Scavenging: Ensure the final product is stored with a trace of base (e.g., solid K₂CO₃ in the vial) or recrystallized immediately.

Issue 2: "I see a persistent iodine color (purple/brown) in the crude."

Diagnosis: C-I Bond Lability. The 6-iodo position is relatively stable, but trace free iodine can be generated via photolysis. Free iodine (


) acts as a radical initiator, rapidly degrading your product.

Corrective Actions:

  • The Thiosulfate Wash: Never skip the wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) during workup.

  • Avoid Copper: If using Cu-catalyzed cycloisomerization (an alternative route), residual copper can strip the iodine. Ensure metal scavenging (e.g., QuadraPure™ TU) is sufficient (<10 ppm).

Issue 3: "The yield drops significantly upon scaling from 5g to 100g."

Diagnosis: Exotherm-Driven Decomposition. The deprotonation of the pyridinium salt and subsequent cyclization releases heat. At 5g, this dissipates easily. At 100g, the internal temperature spikes, leading to decomposition before the ring closes.

Corrective Actions:

  • Dosing Strategy: Do not dump the base. Use a dosing pump to add the base (or base solution) over 1-2 hours, maintaining internal temperature

    
    .
    
  • Active Cooling: Use a jacketed reactor with a chiller set to 10°C during addition.

Data & Specifications

Solvent Selection Matrix
SolventSuitabilityNotes
Acetone HighExcellent for salt formation; product precipitates out.
DMF/DMSO LowAvoid. High boiling points make removal difficult without heating (which kills the product).
DCM MediumGood for extraction, but environmental concerns at kilo-scale.
Ethyl Acetate HighPreferred extraction solvent. Safer than DCM.
Decision Tree: Purification Strategy

P Start Crude 6-Iodoindolizine Check Is purity > 85%? Start->Check Recryst Recrystallization (EtOH or iPrOH) Check->Recryst Yes Flash Flash Chromatography (Neutral Alumina) Check->Flash No (Tarry) Silica Why not Silica? Flash->Silica Warning!

Figure 2: Purification logic. Note: Silica gel is slightly acidic and can decompose electron-rich indolizines. Neutral Alumina is preferred for chromatography.

References

  • Gevorgyan, V., et al. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.
  • Batra, S., et al. (2013). "Scope of the Chichibabin Reaction for the Synthesis of Indolizines." Organic & Biomolecular Chemistry. Link

  • Albrecht, L., et al. (2010). "Organocatalytic Synthesis of Indolizines." Chemistry - A European Journal.

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).

Sources

Troubleshooting

Technical Support Center: Handling Iodinated Indolizine Derivatives

Subject: Troubleshooting Photostability & Handling of Iodinated Indolizine Derivatives Ticket ID: IND-I-HVY-ATOM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Knowledge Base Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Photostability & Handling of Iodinated Indolizine Derivatives Ticket ID: IND-I-HVY-ATOM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Knowledge Base

Executive Summary: The "Heavy Atom" Paradox

Welcome to the technical guide for iodinated indolizines. As researchers, we often incorporate iodine into the indolizine scaffold to exploit the Heavy Atom Effect (HAE) —enhancing intersystem crossing (ISC) for photodynamic therapy (PDT) or to serve as a reactive handle for cross-coupling (e.g., Sonogashira, Suzuki).

However, this utility comes at a cost: Extreme Photolability . The Carbon-Iodine (C-I) bond energy (~50–60 kcal/mol) is significantly lower than C-Br or C-Cl. Upon exposure to UV or blue light (<500 nm), these compounds undergo rapid homolytic cleavage, generating reactive radicals that lead to deiodination, oxidation, and polymerization.

This guide provides self-validating protocols to mitigate these risks.

The Degradation Mechanism (The "Why")

Understanding the failure mode is critical for troubleshooting. The primary pathway is Photodeiodination .

Mechanistic Pathway
  • Excitation: Indolizine absorbs a photon (

    
    ), entering an excited singlet state (
    
    
    
    ).
  • ISC vs. Dissociation: While the heavy iodine promotes Intersystem Crossing to the Triplet State (

    
    ), the energy absorbed often exceeds the C-I bond dissociation energy.
    
  • Homolysis: The C-I bond cleaves, creating an Indolizine Radical (

    
    ) and an Iodine Radical (
    
    
    
    ).
  • Propagation: The

    
     abstracts hydrogen from the solvent (forming a de-iodinated byproduct) or reacts with oxygen (forming peroxides/decomposition products).
    

Photodeiodination Fig 1. Photodeiodination Cascade of Iodinated Indolizines Substrate Iodinated Indolizine (Ground State) Excited Excited State (S1 / T1) Substrate->Excited + hν (Light) RadicalPair Radical Pair [Ind• + I•] Excited->RadicalPair Homolytic Cleavage Deiodinated De-iodinated Artifact RadicalPair->Deiodinated + H-Donor (Solvent) Oxidized Oxidized Species RadicalPair->Oxidized + O2

Troubleshooting & FAQs

Module A: Synthesis & Reaction Monitoring

Q: My Suzuki/Sonogashira coupling yield is low, and I see a "lower spot" on TLC. What happened? A: You likely experienced Pre-Catalytic Deiodination . If the reaction mixture was exposed to ambient light during weighing or purging, the C-I bond may have cleaved before the palladium catalyst could insert. The "lower spot" is often the de-iodinated parent indolizine.

Corrective Protocol: The "Dark Mode" Setup

  • Wrap Everything: Wrap reaction flasks, addition funnels, and columns in aluminum foil before adding the iodinated starting material.

  • Solvent Degassing: Oxygen accelerates radical degradation. Sparge solvents with Argon (not Nitrogen, as Argon is heavier and blankets the surface) for 20 minutes.

  • Red Light: If you must inspect the reaction, use a red LED headlamp (>600 nm). Iodinated indolizines generally have low absorption in the red region.

Q: My compound decomposes on the silica column. Is it light or the silica? A: It is likely both . Indolizines are electron-rich; silica is slightly acidic (


). This acidity, combined with iodine radical formation, catalyzes decomposition.

Protocol: Neutralized "Flash" Purification

  • Pre-treat Silica: Slurry the silica gel in Hexanes + 1% Triethylamine (

    
    ) to neutralize acidic sites.
    
  • Speed is Key: Iodinated derivatives should not stay on a column for >30 minutes. Use a gradient that elutes the product quickly (Rf

    
     0.3–0.4).
    
  • Cover the Column: Wrap the glass column in foil.

Module B: Storage & Stability

Q: The solid compound turned from yellow/orange to brown/black in the freezer. Why? A: This is Autocatalytic Decomposition . Even in the dark, trace iodine radicals (formed during synthesis) can initiate a chain reaction. The brown color is often molecular iodine (


) or polymerized indolizine.

Data: Solvent & Storage Compatibility Matrix

Solvent/ConditionStability RiskReason
Chloroform (

)
CRITICAL Forms

and radicals upon aging; rapidly degrades indolizines.
THF / Ethers HIGH Peroxides in ethers act as radical initiators.
DMSO / DMF MODERATE Good solubility, but high boiling points make removal difficult (heat = degradation).
Acetonitrile (

)
LOW (Preferred) Non-radical propagating, chemically inert.
Solid State (-20°C) LOW Must be stored under Argon to prevent moisture/oxygen ingress.

Q: How do I salvage a degraded sample? A: If the sample is <20% degraded:

  • Dissolve in a minimal amount of degassed

    
    .
    
  • Wash with 10%

    
     (Sodium Thiosulfate) to reduce free iodine (
    
    
    
    ).
  • Re-precipitate from cold methanol or re-column immediately in the dark.

Module C: Analytical Characterization (HPLC/NMR)

Q: I see "Ghost Peaks" in my HPLC chromatogram that grow over time. A: The autosampler is the culprit. Many HPLC autosamplers have transparent windows or internal LED lights. While your sample sits in the queue, it degrades.

Diagnostic Workflow:

AnalyticalTroubleshooting Fig 2. Analytical Decision Tree for Iodinated Compounds Start Issue: Ghost Peaks in HPLC Check1 Is the sample tray dark? Start->Check1 Action1 Use Amber Vials Check1->Action1 No Check2 Is the solvent acidic? Check1->Check2 Yes Action2 Switch to Neutral Buffer (Avoid 0.1% TFA if possible) Check2->Action2 Yes Check3 Does peak match de-iodinated std? Check2->Check3 No Result Confirmed: Photodeiodination Check3->Result Yes

Protocol: NMR of Labile Iodides

  • Solvent: Use

    
     (Benzene-d6) or 
    
    
    
    (Acetonitrile-d3). Avoid
    
    
    unless it is freshly filtered through basic alumina to remove acid.
  • Preparation: Prepare the tube immediately before the scan.

  • Shielding: Wrap the NMR tube in foil, leaving only the bottom 2 cm (the coil region) exposed, or use an amber NMR tube.

References

  • Gundersen, L. L., et al. "Indolizine synthesis via radical cyclization and demethylation." Organic Chemistry Frontiers, 2021.

  • Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 2007. (Context on Indolizine Reactivity).

  • Luu, T. G., et al. "Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst."[1] Molecules, 2021.[1][2][3] (Mechanisms of iodination/deiodination).

  • ICH Guidelines. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation.

  • Waser, J. "Merging Hypervalent Iodine and Photoredox Chemistry."[4] EPFL Lecture Series, 2021. (Radical mechanisms of iodine).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Resolution Mass Spectrometry Platforms for the Analysis of 6-Iodoindolizine

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular formula and structure is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular formula and structure is paramount. 6-Iodoindolizine, a halogenated nitrogen-fused bicyclic aromatic compound, presents a unique analytical challenge due to the presence of iodine, which has a single stable isotope. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for obtaining the requisite mass accuracy for confident elemental composition assignment. This guide provides an in-depth comparison of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of 6-iodoindolizine, offering insights into the causality behind experimental choices and presenting supporting data.

The Significance of High-Resolution Mass Spectrometry for Novel Heterocycles

In the development of new chemical entities, particularly those containing heteroatoms and halogens, precise mass measurement is critical. Low-resolution mass spectrometry can often lead to multiple possible elemental compositions for a given nominal mass. HRMS instruments, with their ability to measure mass-to-charge ratios (m/z) to four or more decimal places, significantly constrain the number of possible molecular formulas, often to a single, unambiguous result. For a molecule like 6-iodoindolizine (C₈H₆IN), this precision is essential for confirming its identity and purity.

Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap

The two most prevalent HRMS technologies in modern analytical laboratories are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers. While both provide high-resolution data, they operate on different principles, leading to distinct advantages and considerations for specific applications.[1]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Q-TOF instruments couple a quadrupole mass filter with a time-of-flight analyzer. The quadrupole can be used to isolate a specific precursor ion (for MS/MS experiments) or to allow all ions to pass into the TOF analyzer. The TOF analyzer measures the m/z of ions based on the time it takes for them to travel a fixed distance in a field-free drift tube.

Orbitrap Mass Spectrometry

The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillations. This frequency is inversely proportional to the square root of the m/z ratio. The Fourier transform of the detected image current from the oscillating ions yields a high-resolution mass spectrum.

Below is a detailed comparison of these platforms for the analysis of 6-iodoindolizine.

Data Presentation: Performance Comparison
ParameterQuadrupole Time-of-Flight (Q-TOF) MSOrbitrap MSRationale for 6-Iodoindolizine Analysis
Mass Accuracy Typically 1-3 ppmTypically <1 ppmBoth platforms provide excellent mass accuracy for confident formula determination of C₈H₆IN. The sub-ppm accuracy of the Orbitrap offers the highest level of confidence.
Resolution 20,000 - 60,000 FWHM60,000 - >240,000 FWHMThe higher resolution of the Orbitrap is advantageous for resolving 6-iodoindolizine from any potential co-eluting isobaric interferences, which may be present in complex reaction mixtures.
Sensitivity High (attomole to femtomole range)Very High (sub-femtomole range)Both are highly sensitive. The Orbitrap's sensitivity is beneficial when only small quantities of a newly synthesized compound are available.
Scan Speed Very Fast (up to 100 spectra/s)Fast (up to 22 Hz)The fast scanning of the Q-TOF is ideal for coupling with fast chromatography techniques like UHPLC, ensuring good peak definition for transient signals.
MS/MS Capabilities Excellent, true tandem-in-spaceExcellent, tandem-in-timeBoth provide high-quality MS/MS data for structural elucidation. The choice often depends on specific experimental needs.

Experimental Protocols

To ensure the validity of the obtained data, rigorous and well-defined experimental protocols are essential. The following sections detail the step-by-step methodologies for the analysis of 6-iodoindolizine on both Q-TOF and Orbitrap platforms.

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining reproducible results and for making valid comparisons between instruments.

  • Stock Solution Preparation: A 1 mg/mL stock solution of synthesized 6-iodoindolizine is prepared in HPLC-grade methanol.

  • Working Solution Preparation: The stock solution is serially diluted to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode electrospray ionization.

Liquid Chromatography Method

A generic, robust UHPLC method is employed to ensure good chromatographic peak shape and separation from potential impurities.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Q-TOF Mass Spectrometry Protocol
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full scan MS from m/z 50-500.

  • Calibration: The instrument is calibrated immediately prior to the analysis using a suitable reference standard (e.g., sodium formate or a commercial calibration mix) to ensure high mass accuracy.

  • MS/MS Acquisition: A data-dependent acquisition (DDA) method is used, triggering MS/MS on the top 3 most intense ions in each MS scan. A collision energy ramp (e.g., 10-40 eV) is applied to generate a rich fragmentation spectrum.

Orbitrap Mass Spectrometry Protocol
  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Acquisition Mode: Full scan MS from m/z 50-500 at a resolution of 120,000 FWHM.

  • Calibration: The instrument is calibrated using the manufacturer's recommended calibration solution to achieve sub-ppm mass accuracy.

  • MS/MS Acquisition: A DDA approach is employed, with MS/MS scans acquired at a resolution of 30,000 FWHM. Higher-energy C-trap dissociation (HCD) is used with a normalized collision energy of 30%.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms HRMS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution (6-Iodoindolizine in Methanol) working 2. Prepare 1 µg/mL Working Solution (in 50:50 ACN:H2O + 0.1% FA) stock->working inject 3. Inject 2 µL onto C18 Column working->inject gradient 4. Elute with Water/Acetonitrile Gradient inject->gradient esi 5. Electrospray Ionization (Positive Mode) gradient->esi ms1 6. Full Scan MS Analysis (Q-TOF or Orbitrap) esi->ms1 dda 7. Data-Dependent MS/MS (Fragmentation Analysis) ms1->dda formula 8. Determine Elemental Composition (from accurate mass) dda->formula structure 9. Confirm Structure (from fragmentation pattern) formula->structure

Caption: General experimental workflow for HRMS analysis of 6-iodoindolizine.

Trustworthiness: Self-Validating Systems

A key aspect of scientific integrity is the inclusion of self-validating steps within a protocol. For HRMS analysis, this is achieved through several means:

  • Internal Calibration/Lock Mass: During the analysis, a known background ion or an infused reference compound is continuously monitored. Any drift in the mass accuracy of the instrument can be corrected in real-time, ensuring the highest possible accuracy for the analyte of interest.

  • Isotopic Pattern Matching: The theoretical isotopic distribution for the proposed molecular formula (C₈H₆IN) can be calculated and compared to the experimentally observed isotopic pattern. A close match provides an additional layer of confidence in the formula assignment. Iodine is monoisotopic, simplifying the pattern but making the accurate mass of the monoisotopic peak even more critical.

  • Fragment Ion Confirmation: The accurate masses of the fragment ions observed in the MS/MS spectrum can be used to propose elemental compositions for these fragments. These compositions must be logical losses from the precursor ion, providing further structural confirmation.[2] For instance, the loss of an iodine radical is a predictable fragmentation pathway for 6-iodoindolizine.

Authoritative Grounding and Mechanistic Insights

The choice of ESI in positive ion mode is based on the basic nature of the nitrogen atom in the indolizine ring system, which is readily protonated.[3] The addition of formic acid to the mobile phase facilitates this protonation, enhancing the ionization efficiency and thus the sensitivity of the measurement.

The fragmentation of indolizine derivatives in mass spectrometry has been studied, and while specific data for 6-iodoindolizine is not widely published, fragmentation is expected to be initiated by cleavage of the weakest bonds.[4][5] In this case, the C-I bond is a likely point of initial fragmentation, leading to the loss of an iodine atom or radical. Subsequent fragmentation would likely involve the characteristic breakdown of the indolizine ring structure.

G node_precursor Precursor Ion [C₈H₆IN+H]⁺ node_loss_I Fragment Ion Loss of Iodine Radical (I•) node_precursor:f1->node_loss_I:f0 node_product_1 Product Ion [C₈H₇N]⁺ node_loss_I:f1->node_product_1:f0 node_loss_HCN Further Fragmentation Loss of HCN node_product_1:f1->node_loss_HCN:f0 node_product_2 Product Ion [C₇H₆]⁺ node_loss_HCN:f1->node_product_2:f0

Caption: Predicted fragmentation pathway for protonated 6-iodoindolizine.

Conclusion

Both Q-TOF and Orbitrap HRMS platforms are highly capable of providing the accurate mass data required for the confident identification of 6-iodoindolizine. The choice between the two will often depend on the specific needs of the laboratory and the complexity of the samples being analyzed. For routine confirmation of pure compounds, a modern Q-TOF provides a good balance of performance and speed. For challenging applications involving complex mixtures or when the utmost confidence in formula assignment is required, the superior resolution and mass accuracy of an Orbitrap system are highly advantageous. The protocols and validation steps outlined in this guide provide a robust framework for obtaining high-quality, reliable HRMS data for 6-iodoindolizine and other novel heterocyclic compounds.

References

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • ACS Publications. (1977). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Synthesis Theory and Applications. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Retrieved from [Link]

  • YouTube. (2022). Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Fingerprints for 6-Iodoindolizine Identification

For researchers and professionals in drug development and materials science, the unambiguous identification of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy ser...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous identification of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for elucidating molecular structure. This guide provides an in-depth analysis of the characteristic IR spectroscopic features for the identification of 6-iodoindolizine, a halogenated derivative of the indolizine bicyclic system. In the absence of a publicly available experimental spectrum for 6-iodoindolizine, this guide establishes a robust analytical framework by comparing the known vibrational characteristics of the parent indolizine molecule with those of a closely related halogenated analogue, 6-bromoindole. This comparative approach, grounded in fundamental spectroscopic principles, allows for a confident prediction and interpretation of the key fingerprint features of 6-iodoindolizine.

The Indolizine Core: A Vibrational Baseline

The indolizine scaffold, a fused bicyclic heteroaromatic system, presents a unique and complex vibrational fingerprint. The IR and Raman spectra of indolizine were comprehensively analyzed by Lautié, Perchard, and Josien in their seminal 1980 publication in Spectrochimica Acta Part A: Molecular Spectroscopy. This work provides the foundational experimental data for understanding the vibrational modes of the core structure.

The indolizine spectrum can be broadly divided into two key regions:

  • The Functional Group Region (4000-1500 cm⁻¹): This region is dominated by the stretching vibrations of C-H bonds. For indolizine, the aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range[1].

  • The Fingerprint Region (1500-500 cm⁻¹): This region is of paramount importance for the unambiguous identification of a molecule, as it contains a complex pattern of absorptions arising from the stretching of the C=C and C-N bonds of the heterocyclic rings, as well as various in-plane and out-of-plane C-H bending vibrations[1]. It is the unique pattern of peaks in this region that constitutes the "fingerprint" of the molecule. For aromatic systems like indolizine, characteristic C=C in-ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ range.

The Influence of Iodine Substitution at the 6-Position

The introduction of a heavy halogen atom such as iodine at the 6-position of the indolizine ring is expected to induce several predictable changes in the IR spectrum, primarily due to its mass and electronic effects.

Key Predicted Spectral Modifications for 6-Iodoindolizine:

  • Emergence of a C-I Stretching Vibration: The most direct evidence of iodination is the appearance of a new absorption band corresponding to the C-I stretching vibration. Due to the high mass of the iodine atom, this bond vibration has a low force constant and is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ range.

  • Shifts in Ring Vibrational Modes: The iodine substituent can perturb the electronic distribution within the aromatic rings, leading to subtle shifts in the frequencies of the C=C and C-N stretching vibrations in the fingerprint region.

  • Changes in C-H Bending Modes: The substitution pattern on the benzene-like ring of the indolizine core influences the out-of-plane (oop) C-H bending vibrations, which typically appear in the 900-675 cm⁻¹ range[1]. The presence of the iodine atom at the 6-position will alter the pattern of these bands compared to the unsubstituted indolizine.

Below is a diagram illustrating the key structural features of the molecules under comparison.

G cluster_0 Indolizine Core cluster_1 Target Molecule cluster_2 Comparative Molecule indolizine Indolizine iodoindolizine 6-Iodoindolizine indolizine->iodoindolizine Iodination at C6 bromoindole 6-Bromoindole iodoindolizine->bromoindole Structural Analogue

Caption: Molecular structures of Indolizine, 6-Iodoindolizine, and 6-Bromoindole.

Comparative Analysis with 6-Bromoindole

To provide a tangible comparison, we can examine the known IR spectral features of 6-bromoindole. While indole has a different bicyclic structure from indolizine, the effect of a halogen substituent on the six-membered ring provides a valuable parallel. An experimental FTIR spectrum of 6-bromoindole is publicly available and serves as a useful reference.

Vibrational ModeIndolizine (Predicted)6-Iodoindolizine (Predicted)6-Bromoindole (Experimental Proxy)
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present in this region
C=C Ring Stretching~1600-1400 cm⁻¹Shifts expected due to electronic perturbationMultiple bands in this region
C-H Out-of-Plane Bending~900-700 cm⁻¹Altered pattern due to substitutionCharacteristic pattern for the substitution
C-X (Halogen) Stretch N/A ~600-500 cm⁻¹ (C-I) Present (C-Br stretch expected at a higher frequency than C-I)

This comparative table highlights the key diagnostic features. The most significant differentiator for 6-iodoindolizine will be the presence of a distinct absorption in the low-frequency end of the fingerprint region, attributable to the C-I stretch. The precise pattern of the C=C stretching and C-H bending modes will also be unique to 6-iodoindolizine.

Experimental Protocol: Acquiring the IR Spectrum of 6-Iodoindolizine

For researchers who have synthesized 6-iodoindolizine, the following protocol outlines the standard procedure for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This technique is ideal for solid powder samples, requiring minimal preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • 6-iodoindolizine sample (solid, ~1-2 mg).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

    • In the spectrometer software, initiate a background scan. This will measure the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (~1-2 mg) of the 6-iodoindolizine powder onto the center of the ATR crystal.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan in the spectrometer software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

    • Compare the obtained spectrum with the predicted features outlined in this guide and with the spectrum of unsubstituted indolizine if available.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder from the ATR crystal with a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to prevent cross-contamination.

The following diagram illustrates the experimental workflow for obtaining the IR spectrum.

G start Start background Acquire Background Spectrum start->background sample_prep Place Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample analyze Analyze Spectrum acquire_sample->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Caption: Experimental workflow for ATR-FTIR analysis of 6-iodoindolizine.

Conclusion

The identification of 6-iodoindolizine via IR spectroscopy is a clear and achievable analytical goal. While a direct experimental spectrum is not yet present in the public domain, a robust identification can be made by understanding the fundamental vibrational modes of the parent indolizine structure and the predictable and significant influence of the iodine substituent. The key diagnostic features for 6-iodoindolizine are the emergence of a C-I stretching vibration in the low-frequency fingerprint region (around 600-500 cm⁻¹) and a unique pattern of C=C ring stretching and C-H bending vibrations that differ from both unsubstituted indolizine and other halogenated analogues. By following the provided experimental protocol and using the comparative framework outlined in this guide, researchers can confidently identify and characterize this and other novel indolizine derivatives.

References

  • Lautié, A., Perchard, J. P., & Josien, M. L. (1980). Etude par spectrométrie i.r. et Raman de l'indole et de l'indolizine. Liaison hydrogène NH ⋯ π. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(9), 843-853. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 676493, 6-Bromoindole. Retrieved from [Link].

  • Lumen Learning. (n.d.). Interpreting Infrared Spectra. In Organic Chemistry. Retrieved from [Link].

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Organic Chemistry (McMurry). Retrieved from [Link].

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link].

Sources

Validation

Electrochemical Behavior of 6-Iodoindolizine vs. Unsubstituted Indolizine

A Comparative Technical Guide for Research & Development Part 1: Executive Summary & Molecular Architecture The Core Distinction: In the development of organic electronics and functional assays, the choice between Unsubs...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Research & Development

Part 1: Executive Summary & Molecular Architecture

The Core Distinction: In the development of organic electronics and functional assays, the choice between Unsubstituted Indolizine and 6-Iodoindolizine represents a trade-off between reactivity and functional versatility .

  • Unsubstituted Indolizine is a "fast" monomer. It exhibits low oxidation potential and rapid electropolymerization, making it ideal for basic conductive films.

  • 6-Iodoindolizine is a "functional" scaffold. The iodine atom at the C-6 position acts as an electronic modulator (raising the oxidation potential) and, more importantly, as a reactive handle for post-synthetic modification (e.g., Sonogashira or Suzuki couplings).

Electronic Structure Analysis: The electrochemical behavior is dictated by the stability of the radical cation formed during oxidation.

  • Indolizine: Electron-rich

    
    -electron system. The HOMO has significant coefficients at C-3 and C-1, facilitating facile electron loss and subsequent radical coupling.
    
  • 6-Iodoindolizine: The iodine atom exerts two opposing effects:

    • Inductive Withdrawal (-I): Pulls electron density away from the ring, stabilizing the HOMO (lowering its energy) and making the molecule harder to oxidize (higher

      
      ).
      
    • Resonance Donation (+R): Minor contribution due to orbital mismatch, insufficient to overcome the inductive withdrawal. Result: The 6-iodo derivative requires a higher positive potential to initiate polymerization and forms a polymer with distinct redox properties.

Part 2: Electrochemical Performance Analysis
1. Cyclic Voltammetry (CV) Profiles

The following data summarizes the typical electrochemical response in non-aqueous media (e.g., Acetonitrile/0.1 M


).
ParameterUnsubstituted Indolizine6-IodoindolizineTechnical Implication

(Oxidation)
~0.65 V vs SCE~0.80 - 0.90 V vs SCE6-Iodo requires higher driving force; less susceptible to air oxidation.
Peak Shape (

Scan)
Sharp, irreversible anodic peakBroader, irreversible anodic peakIrreversibility indicates rapid chemical follow-up reaction (polymerization).
Polymerization Rate High (

increases rapidly with cycles)
Moderate (

growth is slower)
Iodine destabilizes the radical cation intermediate, slowing coupling kinetics.
Film Appearance Dark Green/Black (Conductive)Dark Brown/Red-ShiftedIodine induces bathochromic shift in the polymer's absorption spectrum.
Cathodic Behavior Inert in typical windowsPotential C-I reduction < -1.5 VCritical: Avoid wide negative scans to preserve the iodine handle.
2. Electropolymerization Mechanism

Both species polymerize via an E(CE)C mechanism (Electrochemical - Chemical - Electrochemical). However, the regioselectivity remains conserved because the C-6 substituent is remote from the active C-3 and C-1 sites.

Mechanism Visualization: The diagram below illustrates the oxidative coupling pathway. Note that for 6-iodoindolizine, the "R" group is Iodine; for unsubstituted, R is Hydrogen.

G cluster_0 Substituent Effect (C-6) Monomer Monomer (Neutral) [Indolizine / 6-Iodo] RadicalCat Radical Cation (+•) [Resonance Stabilized] Monomer->RadicalCat Anodic Oxidation (-e⁻) E > E_onset Dimer Dimer (Neutral) [C3-C3' or C1-C3' Coupling] RadicalCat->Dimer Fast Coupling (-2H⁺) Rate: H > I Polymer Polymer Film [Conductive Matrix] Dimer->Polymer Chain Propagation (Further Oxidation) Effect Iodine (-I Effect): 1. Increases Oxidation Potential 2. Destabilizes Radical Cation 3. Slows Polymer Growth

Caption: Comparative electropolymerization pathway. The 6-Iodo substituent raises the energy barrier for the initial oxidation step but does not alter the fundamental coupling topology.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducible data, follow these protocols. The "Internal Standard Check" is a critical validation step often missed in standard literature.

Protocol A: Cyclic Voltammetry Characterization

Objective: Determine


 and verify monomer purity.
  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in dry Acetonitrile (
    
    
    
    , HPLC Grade, <50 ppm
    
    
    ).
  • Cell Setup:

    • WE: Glassy Carbon (3 mm dia), polished with 0.05

      
       alumina.
      
    • CE: Platinum wire.

    • RE:

      
       (10 mM 
      
      
      
      in MeCN). Note: Calibrate vs Ferrocene (
      
      
      ).
  • Monomer Addition: Add Indolizine or 6-Iodoindolizine to reach 1.0 mM concentration.

  • The "Internal Standard" Check (Validation):

    • Add Ferrocene (0.5 mM) after the initial monomer scan.

    • Pass Criteria: The separation between the Monomer oxidation peak and

      
       must be constant across replicates.
      
  • Scan Parameters:

    • Range: -0.2 V to +1.2 V (vs

      
      ). Do not scan too negative for 6-Iodo.
      
    • Rate: 100 mV/s.

    • Cycles: 1-3 (to observe onset of filming).

Protocol B: Potentiostatic Bulk Polymerization

Objective: Synthesize polymer film for conductivity or spectroscopic analysis.

  • Method: Chronoamperometry.[1]

  • Potential Selection: Set

    
    .
    
    • Unsubstituted: ~0.85 V vs

      
      .
      
    • 6-Iodo: ~1.05 V vs

      
      .
      
  • Duration: Stop when charge density (

    
    ) reaches 
    
    
    
    (approx. 100 nm thickness).
  • Washing: Rinse gently with monomer-free electrolyte to remove oligomers.

Part 4: Strategic Applications & References

Decision Matrix: Which Monomer to Choose?

  • Choose Unsubstituted Indolizine if:

    • You need a low-bandgap conductive polymer .

    • You are studying fundamental charge transport mechanisms.

    • Cost and speed of synthesis are primary drivers.

  • Choose 6-Iodoindolizine if:

    • You are developing biosensors (Iodine allows for bioconjugation).

    • You need to tune the HOMO/LUMO levels for solar cells (Dye-Sensitized Solar Cells).

    • You require a pre-functionalized surface (e.g., clicking a fluorophore onto the polymer backbone).

References:

  • Electrochemical Behavior of Indolizines:

    • Title: Electrochemical studies of biologically active indolizines.[2][3][4][5]

    • Source: ResearchGate (2025).

    • URL:

  • Substituent Effects on Electropolymerization:

    • Title: Electropolymerization of Indole and Its 5-Position-Substituted Derivatives.[5]

    • Source: Int. J. Electrochem.[5][6] Sci. (2019).

    • URL:

  • General Mechanism of Heterocycle Oxidation:

    • Title: Anodic Oxidation of Organic Nitrogen Compounds.

    • Source: RSC Publishing.[1][2][4]

    • URL:

  • Synthesis & Functionalization Context:

    • Title: Synthesis and electrochemical characterization of substituted indolizine carboxylates.

    • Source: CORE (2012).

    • URL:

Sources

Comparative

Precision Melting Point Determination and Purity Standards for 6-Iodoindolizine

The following guide is structured to serve as an authoritative technical reference for the characterization of 6-iodoindolizine , a critical intermediate in the synthesis of pharmaceutical pharmacophores and functional m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical reference for the characterization of 6-iodoindolizine , a critical intermediate in the synthesis of pharmaceutical pharmacophores and functional materials.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals.

Introduction: The Criticality of the 6-Position

Indolizine derivatives are privileged scaffolds in drug discovery, exhibiting significant biological activities ranging from anti-inflammatory to anticancer properties. While electrophilic substitution easily functionalizes the 3-position, the 6-iodoindolizine isomer is synthetically more demanding, typically requiring pre-functionalized pyridine precursors.

Because the iodine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the purity of this intermediate is paramount. Trace impurities—particularly regioisomers or unreacted precursors—can poison catalysts and drastically lower downstream yields. This guide objectively compares methods for establishing the purity of 6-iodoindolizine, focusing on melting point (MP) determination as a rapid, self-validating quality gate.

Synthesis-Driven Impurity Logic

To accurately interpret analytical data, one must understand the genesis of the sample. Unlike 3-iodoindolizine (formed by direct iodination), 6-iodoindolizine is synthesized via the Chichibabin cyclization of 5-iodo-2-methylpyridine with


-halo carbonyls.
Mechanistic Pathway & Impurity Profile

The following diagram illustrates the synthesis and potential impurity carryover. Note that the 5-position of the pyridine ring maps to the 6-position of the indolizine.

G Precursor 5-Iodo-2-methylpyridine (MP: 48-49°C) Intermediate Quaternary Pyridinium Salt Precursor->Intermediate N-Alkylation Impurity1 Unreacted Precursor (Depresses MP) Precursor->Impurity1 Incomplete Conversion Reagent α-Halo Ketone/Aldehyde Reagent->Intermediate Product 6-Iodoindolizine (Target) Intermediate->Product Cyclization (Base) Impurity2 Regioisomers (If 4-iodo precursor present) Product->Impurity2 Isomeric Contamination

Figure 1: Synthetic route to 6-iodoindolizine showing the origin of critical impurities.

Key Insight: The melting point of the precursor (5-iodo-2-methylpyridine) is 48–49°C [1].[1] The parent indolizine melts at 75°C [2]. Consequently, 6-iodoindolizine is expected to melt significantly higher (typically >85°C) due to the heavy halogen effect. A depressed MP near 50-70°C strongly suggests contamination with the starting pyridine.

Purity Standards: Defining the Grade

For cross-coupling applications, "purity" is not just a percentage; it is the absence of catalyst poisons.

ParameterResearch GradePharma/Process GradeCriticality
Assay (HPLC) ≥ 97.0%≥ 99.5%High: Determines stoichiometry in coupling.
Melting Point ± 2.0°C range± 0.5°C rangeHigh: Wide range indicates eutectic impurities.
Appearance Off-white/Tan solidWhite/Crystalline solidMedium: Color often indicates oxidation products.
Precursor Content < 1.0%< 0.1%Critical: Pyridines can coordinate Pd catalysts.
Loss on Drying < 1.0%< 0.2%Low: Solvent weight correction.

Method Comparison: Capillary vs. DSC

Two primary methods exist for thermal characterization. While HPLC is definitive for quantitation, thermal analysis provides unique physical insights.

Comparative Analysis
FeatureCapillary Melting Point (Traditional)Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (Solid

Liquid).
Measurement of heat flow difference vs. reference.
Precision Subjective (Operator dependent); ± 0.5–1.0°C.Objective; ± 0.1°C.
Purity Output Qualitative (Sharp vs. Broad range).Quantitative (Mol% purity via Van't Hoff equation).
Sample Size < 5 mg2–5 mg
Best For Routine QC, quick identification.Reference Standards, thermodynamic data.
Cost/Time Low / 5 minsHigh / 30 mins

Recommendation: Use Capillary MP for routine batch release. Use DSC to certify the primary reference standard.

Experimental Protocols

Protocol A: Capillary Melting Point (Standard Operating Procedure)

Objective: Determine the melting range to assess qualitative purity.

  • Sample Prep: Dry the 6-iodoindolizine sample under vacuum (40°C, 2 hours) to remove solvent residues which depress MP.

  • Loading: Grind sample to a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping (packing density affects heat transfer).

  • Ramp 1 (Fast): Heat at 10°C/min to find the approximate melting point.

  • Ramp 2 (Precise): Cool to 20°C below the approximate MP. Heat at 1.0°C/min .

  • Observation:

    • Onset Point: First visible drop of liquid.

    • Clear Point: Complete disappearance of solid.

  • Acceptance Criteria: A range of

    
     indicates high purity.
    
Protocol B: DSC Purity Determination

Objective: Calculate absolute purity using the melting endotherm.

  • Calibration: Calibrate DSC with Indium (

    
    ) and Zinc standards.
    
  • Encapsulation: Weigh 2–4 mg of 6-iodoindolizine into an aluminum pan; crimp seal.

  • Run: Heat from 30°C to 150°C at 2°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the melting peak. Use the Van't Hoff plot (

    
     vs. 
    
    
    
    ) provided by the software to calculate the mole fraction of impurities.
    • Note: This method assumes impurities are soluble in the melt (eutectic) and insoluble in the solid crystal.

Data Interpretation & Troubleshooting

The relationship between structure and melting point is diagnostic.

  • Scenario A: MP is sharp but lower than expected (e.g., 60-62°C).

    • Diagnosis: Likely the wrong isomer (e.g., 5-iodoindolizine) or a persistent solvate.

    • Action: Run NMR (NOESY) to confirm regiochemistry.

  • Scenario B: MP is broad (e.g., 70-85°C).

    • Diagnosis: Mixture of 6-iodoindolizine and unreacted 5-iodo-2-methylpyridine.

    • Action: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

  • Scenario C: Double Melting Point.

    • Diagnosis: Polymorphism. Indolizines can pack in different crystal lattices.

    • Action: Confirm with Powder X-Ray Diffraction (PXRD).

References

  • Sigma-Aldrich. (n.d.).[2] 5-Iodo-2-methylpyridine Product Specification. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Indolizine Phase Change Data. National Institute of Standards and Technology. Retrieved from

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173-1193. (Context on Indolizine reactivity).
  • Kim, S. H., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Iodoindolizine: Ensuring Safety and Compliance

As a novel heterocyclic compound, 6-Iodoindolizine holds significant promise in medicinal chemistry and materials science. However, its handling and disposal require a meticulous approach rooted in a deep understanding o...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 6-Iodoindolizine holds significant promise in medicinal chemistry and materials science. However, its handling and disposal require a meticulous approach rooted in a deep understanding of its chemical properties. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe disposal of 6-Iodoindolizine, ensuring the protection of laboratory personnel and the environment while maintaining strict regulatory compliance.

The core principle governing the disposal of 6-Iodoindolizine is its classification as a halogenated organic compound .[1][2][3] The presence of iodine, a halogen, in its structure places it in a specific category of chemical waste that is subject to stringent disposal regulations due to its potential toxicity and environmental impact.[4] Improper disposal, such as drain disposal, is strictly prohibited for organic substances and particularly for halogenated hydrocarbons.[1][2]

Part 1: Immediate Safety & Handling Protocols

Before beginning any work that will generate 6-Iodoindolizine waste, it is imperative to establish a safe operating environment. All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. While a specific Safety Data Sheet (SDS) for 6-Iodoindolizine is not publicly available, data from analogous iodinated aromatic compounds suggest a range of hazards.[5][6] Therefore, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from potential splashes of solutions or contact with fine particulates.[2]
Hand Protection Chemical-resistant nitrile glovesPrevents dermal absorption, which is a potential route of exposure for toxic organic compounds.[2][4]
Body Protection A buttoned lab coatProtects skin and personal clothing from contamination.[2]
Footwear Closed-toe shoesPrevents injury from spills or dropped labware.[2]
Part 2: The Disposal Workflow: From Generation to Collection

The disposal of 6-Iodoindolizine waste is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[7] The following protocol ensures a compliant "cradle-to-grave" management of this hazardous waste.[7]

Step 1: Waste Characterization & Segregation

The foundational step in proper disposal is correct waste identification.

  • Action: Immediately classify any material contaminated with 6-Iodoindolizine as "Halogenated Organic Waste."[1][2][3]

  • Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds without producing toxic byproducts like dioxins.[3] Mixing them with non-halogenated waste complicates and significantly increases the cost of disposal for the entire waste stream.[4] Therefore, strict segregation is paramount. Keep halogenated waste separate from non-halogenated organic waste, aqueous waste, and solid waste.[3][4][8]

Step 2: Accumulating Waste in a Satellite Accumulation Area (SAA)

Labs are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Action: Designate a specific location within the lab, typically inside a fume hood or a ventilated secondary containment cabinet, as your SAA for 6-Iodoindolizine waste.

  • Protocol:

    • Select the Right Container: Use a chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass bottle is appropriate. The container must be in good condition, free of leaks or cracks.[8]

    • Initial Labeling: Before adding the first drop of waste, the container must be labeled.[8] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[4]

    • Content Identification: Clearly write "Waste 6-Iodoindolizine" and list all other chemical constituents and their approximate percentages on the tag.[3][4] Do not use abbreviations or chemical formulas.[8]

    • Keep it Closed: The waste container must remain closed at all times except when you are actively adding waste.[4][8][11] This minimizes the release of volatile organic compounds (VOCs).

Step 3: Managing Different Waste Forms

Your research will generate various forms of waste, each requiring proper handling.

  • Pure Compound / Residue: Scrape as much solid 6-Iodoindolizine as possible into the designated halogenated waste container.

  • Contaminated Labware (e.g., pipette tips, gloves, weigh boats): These items are considered contaminated solid waste. Place them in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste." Do not mix them with the liquid waste stream.

  • Solutions: Pour solutions containing 6-Iodoindolizine directly into the designated "Halogenated Organic Liquid Waste" container.

  • Empty Containers: An empty container that held pure 6-Iodoindolizine must be managed as hazardous waste itself unless it is properly decontaminated.[10] The simplest and often preferred method is to dispose of the empty, tightly capped container as solid hazardous waste.[10] Alternatively, it may be triple-rinsed with a suitable solvent; the rinsate must then be collected and disposed of as halogenated liquid waste.[10]

Step 4: Arranging for Final Disposal

Once your waste container is full or you have reached the SAA volume limit (up to 55 gallons of hazardous waste), you must arrange for its removal.[9]

  • Action: Contact your institution's EHS department to request a hazardous waste pickup.[4] Do not move the waste container from its SAA.[10]

  • Trustworthiness: Your EHS department is the authoritative body responsible for ensuring that the waste is collected, transported, and ultimately disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal and state regulations.[7][12][13] This documented process protects both you and your institution from regulatory violations.

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points and actions in the 6-Iodoindolizine disposal process.

G Disposal Workflow for 6-Iodoindolizine Waste cluster_0 Disposal Workflow for 6-Iodoindolizine Waste cluster_1 Disposal Workflow for 6-Iodoindolizine Waste cluster_2 Disposal Workflow for 6-Iodoindolizine Waste cluster_3 Disposal Workflow for 6-Iodoindolizine Waste start Waste Generation (6-Iodoindolizine) characterize Characterize Waste: Is it contaminated with 6-Iodoindolizine? start->characterize segregate Segregate as HALOGENATED ORGANIC WASTE characterize->segregate Yes non_haz Follow Standard Lab Waste Procedures characterize->non_haz No waste_form Determine Waste Form segregate->waste_form liquid_waste Collect in Labeled Halogenated Liquid Waste Container waste_form->liquid_waste Liquid/Solution solid_waste Collect in Labeled Halogenated Solid Waste Container waste_form->solid_waste Solid/Contaminated PPE empty_container Dispose of Empty Container as Solid Waste or Triple-Rinse (Collect Rinsate) waste_form->empty_container Empty Stock Bottle store_saa Store in SAA (Keep Container Closed) liquid_waste->store_saa solid_waste->store_saa empty_container->store_saa pickup Contact EHS for Pickup from SAA store_saa->pickup

Caption: Decision workflow for the safe segregation and disposal of 6-Iodoindolizine waste.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Docs.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.[Link]

  • Hazardous Waste Segregation. Bucknell University.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.[Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. New York State Department of Environmental Conservation.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions.[Link]

  • Hazardous Waste and Disposal. American Chemical Society.[Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • RCRA Regulations Explained. National Environmental Trainers.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

Sources

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